Moracin N
Description
This compound has been reported in Morus lhou, Morus alba, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135248-05-4 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3 |
InChI Key |
WBSCSIABHGPAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
melting_point |
187 - 188 °C |
physical_description |
Solid |
Synonyms |
moracin C moracin N |
Origin of Product |
United States |
Foundational & Exploratory
Moracin N: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity in Mulberry Leaf
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Moracin N, a bioactive prenylated phenolic compound discovered in mulberry leaves (Morus alba L.). This document details the methodologies for its extraction and isolation, summarizes its biological activities with quantitative data, and elucidates the signaling pathways through which it exerts its effects.
Discovery and Isolation from Mulberry Leaf
This compound, a 2-arylbenzofuran derivative, has been identified as a significant bioactive constituent of mulberry leaves, contributing to their recognized antioxidant and anti-inflammatory properties[1][2]. Its isolation is a multi-step process involving solvent extraction and chromatographic purification.
Experimental Protocol: Extraction and Isolation
A detailed method for the isolation of this compound and other moracin derivatives from mulberry leaves has been established, typically involving the following steps[3][4]:
-
Extraction: Dried and powdered mulberry leaves (e.g., 2.9 kg) are subjected to reflux extraction with methanol (e.g., 10 L, repeated three times)[3].
-
Solvent Partitioning: The crude methanol extract is suspended in deionized water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction[3].
-
Chromatographic Purification: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to a series of column chromatography techniques for further purification. These may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
The purity of the isolated this compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1].
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the extraction and isolation of this compound from mulberry leaves.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its antioxidant and anticancer properties being the most extensively studied.
Antioxidant Activity
This compound has demonstrated potent antioxidant capabilities, outperforming resveratrol in some assays. This activity is attributed to its chemical structure, particularly the furan ring and the prenyl group, the latter of which enhances membrane affinity and bioavailability[1][2].
| Antioxidant Assay | This compound Activity (IC50 / EC50) | Reference |
| DPPH Radical Scavenging | IC50: 40.00 μM | [1][2] |
| Cellular Antioxidant Activity | EC50: 24.92 μM | [1][2] |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against non-small-cell lung carcinoma (NSCLC)[5][6]. It has been shown to inhibit cell proliferation and induce programmed cell death in cancer cells[5].
| Cancer Cell Line | Assay | This compound Activity (IC50) | Reference |
| A549 (NSCLC) | MTT Assay | Estimated at ~30-40 μM (after 48h) | [5] |
| PC9 (NSCLC) | MTT Assay | Estimated at ~20-30 μM (after 48h) | [5] |
Note: IC50 values are estimated from graphical data presented in the cited literature.
Signaling Pathways
The anticancer effects of this compound are mediated through the modulation of specific intracellular signaling pathways, leading to the induction of autophagy and apoptosis in cancer cells.
Induction of Autophagy and Apoptosis via ROS Generation and mTOR Inhibition
This compound treatment in NSCLC cells leads to an accumulation of reactive oxygen species (ROS). This increase in ROS is a critical upstream event that triggers two distinct downstream cell death mechanisms: autophagy and apoptosis[5][6].
Furthermore, this compound has been shown to inhibit the AKT/mTOR signaling pathway in a time- and dose-dependent manner. The mTOR pathway is a central regulator of cell growth, proliferation, and autophagy. By inhibiting this pathway, this compound promotes the initiation of autophagy, which, in this context, contributes to cancer cell death[5][6]. Interestingly, the inhibition of autophagy has been found to attenuate the apoptotic effects of this compound, suggesting a synergistic interplay between these two pathways in mediating its anticancer activity[5].
Signaling Pathway of this compound in NSCLC Cells
Caption: this compound induces cancer cell death through ROS-mediated autophagy and apoptosis, and by inhibiting the AKT/mTOR pathway.
Conclusion and Future Directions
This compound, a natural compound isolated from mulberry leaves, demonstrates significant potential as a therapeutic agent, particularly in the fields of antioxidant and anticancer research. The detailed methodologies for its isolation and the elucidation of its mechanisms of action provide a solid foundation for further investigation. Future research should focus on optimizing the extraction and purification processes to improve yields, conducting in-vivo studies to validate its therapeutic efficacy and safety, and exploring its potential in combination therapies for the treatment of cancer and other diseases.
References
- 1. Identification of this compound in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound in mulberry leaf and evaluation of antioxidant activity [agris.fao.org]
- 3. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Moracin N: A Technical Guide to its Mechanism of Action in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including ischemic brain injury. Moracin N, a natural benzofuran derivative isolated from mulberry, has been identified as a potent inhibitor of ferroptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in preventing ferroptotic cell death. It details the activation of the Keap1/Nrf2 signaling pathway, the subsequent regulation of downstream targets involved in iron metabolism and antioxidant defense, and the experimental data supporting these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction to Ferroptosis
Ferroptosis is a distinct form of regulated cell death initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2][3] Key features of ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of lipid hydroperoxides.[4][5] This process is implicated in a growing number of diseases, making the identification of ferroptosis inhibitors a significant area of therapeutic research.
This compound: A Novel Ferroptosis Inhibitor
This compound is a prenylated benzofuran that has demonstrated significant neuroprotective activity by inhibiting ferroptosis.[6][7] Studies have shown its efficacy in both in vivo models of ischemic stroke and in vitro models of neuronal cell death.[6]
Core Mechanism of Action: The Keap1/Nrf2 Signaling Pathway
The primary mechanism by which this compound inhibits ferroptosis is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound is proposed to interact with Keap1, disrupting its ability to bind to Nrf2. This leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.
Downstream Effects of Nrf2 Activation by this compound
The activation of Nrf2 by this compound leads to a cascade of downstream effects that collectively inhibit ferroptosis.
Enhanced Glutathione Synthesis
Nrf2 activation upregulates the expression of genes involved in glutathione (GSH) biosynthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM).[6] GSH is a critical antioxidant that is depleted during ferroptosis. By increasing GSH levels, this compound enhances the cell's capacity to neutralize lipid ROS.
Regulation of Iron Metabolism
Nrf2 activation also influences the expression of proteins involved in iron metabolism. Specifically, this compound treatment leads to the downregulation of Ferritin Heavy Chain 1 (FTH1).[6] FTH1 is a key protein for iron storage, and its degradation through a process called ferritinophagy releases free iron, which participates in the Fenton reaction to generate highly reactive hydroxyl radicals that drive lipid peroxidation. By downregulating FTH1, this compound is thought to reduce the intracellular labile iron pool, thereby mitigating a key driver of ferroptosis.
Modulation of Lipid Peroxidation
Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a crucial enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids, the primary substrates for lipid peroxidation in ferroptosis. This compound treatment has been shown to downregulate the expression of ACSL4, thereby reducing the availability of lipids susceptible to peroxidation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's anti-ferroptotic activity.
Table 1: In Vitro Efficacy of this compound against Erastin-Induced Ferroptosis
| Cell Line | Inducer | This compound Concentration (µmol·L⁻¹) | Cell Viability (%) | EC₅₀ (µmol·L⁻¹) |
| HT22 | Erastin (0.4 µmol·L⁻¹) | 0 | 17 | 0.4 |
| 1 - 50 | 22 - 110 |
Data extracted from a review citing the primary research.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)
| Treatment Group | Brain Infarct Volume | Neurological Deficit Scores |
| MCAO + Vehicle | Baseline | Baseline |
| MCAO + this compound (20 mg·kg⁻¹·d⁻¹) | Reduced (p < 0.05) | Attenuated (p < 0.05) |
Qualitative results reported in the abstract of the primary research article. Specific quantitative values are not available in the abstract.
Table 3: Effect of this compound on Key Ferroptosis-Related Proteins
| Protein | Effect of this compound Treatment |
| FTH1 | Downregulated (p < 0.05) |
| ACSL4 | Downregulated (p < 0.05) |
| Nrf2 | Increased activation (p < 0.05) |
Qualitative results reported in the abstract of the primary research article. Specific quantitative fold changes are not available in the abstract.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound. Note that these are generalized protocols and may not reflect the exact procedures used in the primary research on this compound.
Middle Cerebral Artery Occlusion (MCAO) in Mice
This in vivo model is used to simulate ischemic stroke.
-
Animal Preparation: Adult male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: A midline neck incision is made, and the common, internal, and external carotid arteries are isolated. A monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCA).
-
This compound Administration: this compound (20 mg·kg⁻¹·d⁻¹) is administered via intracerebroventricular injection for a specified period before reperfusion.[6]
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion.
-
Assessment: Neurological deficit scores are evaluated at various time points. Brains are harvested for analysis of infarct volume and protein expression.
Oxygen-Glucose Deprivation (OGD) in Primary Neurons
This in vitro model mimics ischemic conditions in cultured neurons.
-
Cell Culture: Primary cortical neurons are isolated from embryonic mice and cultured.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).
-
This compound Treatment: this compound is added to the culture medium at various concentrations during the OGD period.
-
Reoxygenation: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.
-
Assessment: Cell viability is measured using assays such as MTT or LDH. Cell lysates are collected for western blot analysis, and supernatants can be used for lipid peroxidation and glutathione assays.
Western Blot Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer, and protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against FTH1, ACSL4, Nrf2, Keap1, GPX4, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and bands are visualized using a chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry software.
Lipid Peroxidation Assay (MDA Assay)
-
Sample Preparation: Cell lysates or tissue homogenates are prepared.
-
Reaction: Samples are mixed with a solution containing thiobarbituric acid (TBA) and heated. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a colored product.
-
Measurement: The absorbance of the product is measured spectrophotometrically at approximately 532 nm.
-
Quantification: MDA levels are calculated based on a standard curve.
Glutathione (GSH) Assay
-
Sample Preparation: Cell lysates or tissue homogenates are prepared.
-
Assay Principle: The assay is based on the recycling of GSH by glutathione reductase, where GSH reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Measurement: The rate of color change is measured spectrophotometrically at approximately 412 nm.
-
Quantification: GSH concentration is determined by comparison to a GSH standard curve.
Conclusion and Future Directions
This compound is a promising natural compound that effectively inhibits ferroptosis through the activation of the Keap1/Nrf2 signaling pathway. Its ability to enhance glutathione synthesis, regulate iron metabolism, and reduce the substrates for lipid peroxidation makes it a multifaceted therapeutic candidate for diseases where ferroptosis plays a pathogenic role, such as ischemic stroke. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in other ferroptosis-driven diseases. The development of more potent and specific derivatives of this compound could also be a promising avenue for future drug discovery efforts.
References
- 1. scientificrc.com [scientificrc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Moracin N: A Technical Guide to a Bioactive 2-Arylbenzofuran Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin N is a naturally occurring 2-arylbenzofuran flavonoid predominantly isolated from various species of the mulberry plant (Morus spp.).[1][2][3] As a member of the diverse moracin family, this prenylated phenolic compound has garnered significant scientific interest due to its wide range of pharmacological activities. These include potent anticancer, neuroprotective, and antioxidant effects.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and mechanisms of action. It includes quantitative data on its biological activities, detailed experimental protocols for its isolation and evaluation, and visual diagrams of key signaling and biosynthetic pathways to support further research and drug development initiatives.
Chemical and Physical Properties
This compound is classified as a 2-arylbenzofuran, a class of phenylpropanoids characterized by a 2-phenylbenzofuran core structure.[6] Its chemical identity is defined by the IUPAC name 5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol.[1][6]
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₄ | [1][6] |
| Molecular Weight | 310.3 g/mol | [1] |
| Monoisotopic Mass | 310.12050905 Da | [1] |
| Physical Description | Solid | [7] |
| Melting Point | 187 - 188 °C | [7] |
| CAS Number | 135248-05-4 | [1] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied. It has been shown to inhibit cell proliferation and induce programmed cell death in various cancer cell lines.[2][4]
Anticancer Activity
This compound has demonstrated significant activity against non-small-cell lung carcinoma (NSCLC) cells.[1] While specific IC₅₀ values for this compound are not always explicitly reported in the literature, its effects are observed in a dose-dependent manner within the micromolar range. For comparison, IC₅₀ values for related moracins against various cancer cell lines are provided below.
| Compound | Cell Line(s) | Activity Type | IC₅₀ Value | Source(s) |
| This compound | A549, PC9 (Lung Cancer) | Inhibition of cell proliferation, induction of apoptosis and autophagy | Tested at 0-45 µM | [1] |
| Moracin M | A549 (Lung Cancer) | Inhibition of IL-6 production | 8.1 µM | [4] |
| Moracin M | MCF7 (Breast Cancer) | Cell Growth Inhibition | >200 µg/mL | [8] |
| Moracin O | Hep3B (Liver Cancer) | HIF-1 Inhibition | 6.76 nM | [9] |
| Moracin P | Hep3B (Liver Cancer) | HIF-1 Inhibition | 10.7 nM | [9] |
Neuroprotective Activity
This compound has been identified as a potent ferroptosis inhibitor, exhibiting neuroprotective activity at sub-micromolar concentrations.
| Compound | Activity Type | EC₅₀ Value | Source(s) |
| This compound | Neuroprotective (Ferroptosis Inhibition) | < 0.50 µM |
Antioxidant Activity
The antioxidant properties of the moracin family are well-documented. The table below presents comparative IC₅₀ values for the antioxidant activity of the related compound, Moracin C.
| Compound | Assay | IC₅₀ Value | Source(s) |
| Moracin C | DPPH Radical Scavenging | 25.3 µM | [10] |
| Moracin C | ABTS Radical Scavenging | 11.2 µM | [10] |
Experimental Protocols
Isolation of this compound from Morus alba Leaves
This protocol describes a general method for the extraction and purification of this compound from plant material, based on established procedures for moracins and related flavonoids.[11][12]
1. Extraction:
-
Dry and powder the leaves of Morus alba L.
-
Extract the powdered material (e.g., 10 kg) twice with 70% aqueous methanol (e.g., 80 L) for 12 hours at room temperature using an ultrasonicator.[11]
-
Filter the resulting extracts and concentrate them in vacuo to obtain a crude methanol extract.
2. Solvent Partitioning:
-
Solubilize the crude extract in 70% aqueous methanol and defat by partitioning with n-hexane.
-
Suspend the resulting defatted extract in distilled water.
-
Perform successive liquid-liquid partitioning with diethyl ether (Et₂O), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction with potent biological activity (often the Et₂O or EtOAc fraction) is carried forward.[11]
3. Chromatographic Purification:
-
Subject the active fraction to column chromatography on a silica gel column. Elute with a solvent gradient system, such as chloroform-methanol.[12]
-
Further purify the fractions containing this compound using preparative reverse-phase chromatography (e.g., ODS-A column) with an ethanol-water or methanol-water gradient.[11]
-
As a final purification step, use size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to yield pure this compound.[11][12]
-
Confirm the structure and purity of the isolated compound using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).
Cell Viability Assessment via MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[13][14]
1. Cell Seeding:
-
Seed cells (e.g., A549 or PC9) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30, 45 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
3. MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for an additional 4 hours at 37°C.[13]
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently mix and incubate the plate overnight in the incubator to ensure complete solubilization.[13]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Chemical Synthesis of 2-Arylbenzofuran Core (Illustrative)
The total synthesis of this compound has not been extensively detailed, but the synthesis of its core 2-arylbenzofuran structure can be achieved via methods used for related moracins, such as Moracin C and O.[15][16] The Sonogashira cross-coupling reaction is a key step.
1. Sonogashira Coupling:
-
To a solution of an appropriate 2-halophenol and a terminal arylacetylene in a solvent like dimethylformamide (DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[15]
-
Heat the reaction mixture (e.g., to 100°C) for several hours until the coupling is complete.
2. Cyclization:
-
The coupled product often undergoes an in situ cyclization reaction under the reaction conditions to form the benzofuran ring.
3. Further Modifications (Prenylation):
-
Introduce the prenyl group onto the benzofuran skeleton. This can be achieved by treating the benzofuran with a strong base like n-butyllithium (n-BuLi) followed by the addition of a prenyl halide (e.g., 3,3-dimethylallyl bromide).[15]
4. Deprotection:
-
If protecting groups were used on the hydroxyl functionalities during the synthesis, remove them in the final step to yield the target moracin.
Visualization of Pathways and Workflows
Biosynthetic Pathway
This compound is biosynthesized via the phenylpropanoid pathway.[17] Phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA, a key intermediate. This intermediate is combined with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, the precursor to flavonoids. Subsequent enzymatic modifications, including cyclization, hydroxylation, and prenylation, lead to the formation of the 2-arylbenzofuran skeleton of Moracin M, which is then further modified to yield this compound.[18]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow: Isolation
The isolation of this compound from its natural source involves a multi-step process of extraction, fractionation, and chromatographic purification.
Caption: Experimental workflow for this compound isolation.
Signaling Pathway: Autophagy and Apoptosis Induction
This compound induces apoptosis and autophagy in lung cancer cells by increasing reactive oxygen species (ROS) levels, which in turn inhibits the pro-survival AKT/mTOR signaling pathway.[1][19] Inhibition of mTOR activates the autophagy machinery, while ROS accumulation also triggers the mitochondrial (intrinsic) pathway of apoptosis.
Caption: this compound induces ROS-mediated apoptosis and autophagy.
Signaling Pathway: NF-κB Inhibition (Related Moracins)
Related compounds, Moracin O and P, have been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway.[3][20] Inflammatory stimuli, such as TRAIL, typically lead to the phosphorylation and activation of the p65 subunit of NF-κB. Moracins can inhibit this activation, thereby preventing the transcription of pro-inflammatory genes and protecting cells from inflammation-induced damage.
Caption: Inhibition of the NF-κB pathway by related moracins.
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway | Semantic Scholar [semanticscholar.org]
- 6. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 8. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The first total synthesis of moracin O and moracin P, and establishment of the absolute configuration of moracin O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Moracin N and its Analogs: A Technical Guide to the Inhibition of HIF-1α Accumulation via a Novel Translational Blockade
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: November 8, 2025
Abstract
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a high-priority target in oncology. Its overexpression is a common feature in solid tumors, contributing to angiogenesis, metabolic reprogramming, and therapeutic resistance. While significant research has focused on inhibiting HIF-1α through its degradation pathway, a novel mechanism of action has been elucidated for a class of natural product-derived benzofurans. This technical guide provides an in-depth analysis of the role of Moracin O and its potent synthetic analog, MO-460, in inhibiting the accumulation of HIF-1α. The core of this mechanism involves a unique translational blockade orchestrated by the direct binding of these compounds to the RNA-binding protein, heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1). This document will detail the underlying signaling pathway, present key quantitative data, outline the experimental protocols used to uncover this mechanism, and provide visualizations to facilitate a comprehensive understanding. While this guide focuses on Moracin O and its derivatives due to the availability of specific research, Moracin N, a structurally similar compound from the same family, is also discussed in this context.
Introduction: The HIF-1α Axis in Cancer and a Novel Inhibitory Strategy
Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate HIF-1α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its proteasomal degradation. In hypoxic tumor microenvironments, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and activate a cascade of genes promoting tumor survival and progression.[1][2][3]
Conventional strategies for HIF-1α inhibition have targeted its upstream signaling pathways (e.g., PI3K/Akt/mTOR), its stability (e.g., HSP90 inhibitors), or its transcriptional activity. However, the discovery of the mechanism of action for Moracin O-derived compounds has unveiled a new therapeutic avenue: the direct inhibition of HIF-1α protein synthesis.
Research has demonstrated that a potent analog of (R)-(-)-moracin-O, named MO-460, suppresses the accumulation of HIF-1α in cancer cells, not by promoting its degradation, but by preventing its translation.[4][5] The molecular target of MO-460 was identified as hnRNPA2B1, an RNA-binding protein.[4][5] This guide will dissect this novel mechanism, providing the technical details necessary for researchers in the field.
While specific studies on this compound's role in HIF-1α inhibition are not available, its structural similarity to Moracin O suggests it may have a related mechanism of action. Both are 2-arylbenzofuran compounds isolated from Morus species. Further research is warranted to determine if this compound also targets the hnRNPA2B1-HIF-1α translational axis.
The Core Mechanism: Translational Inhibition of HIF-1α
The central finding of the research into Moracin O and its derivatives is that they inhibit HIF-1α accumulation by directly interfering with its synthesis at the translational level. This is achieved through a specific interaction with the RNA-binding protein hnRNPA2B1.
The established sequence of events is as follows:
-
Direct Binding: MO-460, the potent analog of Moracin O, enters the cell and directly binds to the C-terminal glycine-rich domain (GRD) of the hnRNPA2B1 protein.[4]
-
Conformational Interference: This binding event is believed to induce a conformational change in hnRNPA2B1, which prevents it from associating with its target mRNA.
-
Inhibition of mRNA Interaction: Specifically, the MO-460-bound hnRNPA2B1 is unable to bind to the 3'-untranslated region (3'-UTR) of the HIF-1α mRNA.[4][5]
-
Translational Blockade: The binding of hnRNPA2B1 to the 3'-UTR of HIF-1α mRNA is a critical step for the initiation of its translation. By preventing this interaction, MO-460 effectively halts the synthesis of new HIF-1α protein.[4]
This mechanism is distinct from the canonical HIF-1α regulation pathways and presents a novel strategy for reducing HIF-1α levels in cancer cells, irrespective of the hypoxic status of the VHL-mediated degradation pathway.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of MO-460 on HIF-1α translation.
Caption: MO-460 inhibits HIF-1α synthesis by binding to hnRNPA2B1, preventing its interaction with HIF-1α mRNA.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from studies on the Moracin O analog, MO-460.
Table 1: Binding Affinity of MO-460 to hnRNPA2B1 and its Domains
The binding affinity of MO-460 to different constructs of the hnRNPA2B1 protein was measured using a BLItz® association-dissociation assay system. The dissociation constants (Kd) are presented below.
| Protein Construct | Description | Dissociation Constant (Kd) in M |
| Full-length hnRNPA2B1 | The complete hnRNPA2B1 protein. | 1.14 x 10⁻⁵ |
| GRD | The C-terminal glycine-rich domain of hnRNPA2B1. | 6.6 x 10⁻⁶ |
| RRM | The RNA recognition motifs of hnRNPA2B1. | No specific interaction observed |
| (Data sourced from Soung et al., Experimental & Molecular Medicine, 2019)[4] |
These data demonstrate a direct interaction between MO-460 and the full-length hnRNPA2B1 protein, and localize the primary binding site to the C-terminal glycine-rich domain (GRD). The lack of interaction with the RNA recognition motifs (RRM) suggests a specific binding mechanism.
Table 2: Effect of MO-460 on HIF-1α mRNA and Protein Levels
The effect of MO-460 on both the mRNA and protein levels of HIF-1α was assessed to distinguish between transcriptional and translational inhibition.
| Experimental Condition | Analyte | Method | Result |
| Hep3B cells treated with 50 µM MO-460 under hypoxia | HIF-1α mRNA | qRT-PCR | Marginal reduction of approximately 10% |
| Hep3B cells treated with increasing concentrations of MO-460 under hypoxia | HIF-1α Protein | Western Blot | Concentration-dependent decrease in HIF-1α protein accumulation |
| (Data sourced from Soung et al., Experimental & Molecular Medicine, 2019)[4] |
Key Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments that were instrumental in elucidating the mechanism of action of Moracin O analogs.
Western Blot Analysis for HIF-1α Accumulation
-
Objective: To quantify the effect of Moracin O analogs on the accumulation of HIF-1α protein in cancer cells under hypoxic conditions.
-
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., Hep3B, HeLa) are cultured to a suitable confluency. The cells are then treated with varying concentrations of the test compound (e.g., MO-460) or a vehicle control (DMSO).
-
Hypoxia Induction: Hypoxia is induced either by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by chemical induction with agents like cobalt chloride (CoCl₂), which mimics hypoxia by inhibiting PHDs.
-
Protein Extraction: After the incubation period, cells are rapidly lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation.
-
Quantification and Electrophoresis: The total protein concentration of the lysates is determined (e.g., using a BCA assay). Equal amounts of protein for each sample are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, with a loading control like β-actin or GAPDH used for normalization.
-
RNA-Immunoprecipitation (RIP) Assay
-
Objective: To determine if hnRNPA2B1 directly binds to HIF-1α mRNA and whether this interaction is disrupted by Moracin O analogs.
-
Methodology:
-
Cell Lysis: Cells treated with or without the test compound under hypoxic conditions are harvested. A gentle lysis buffer is used to prepare nuclear or whole-cell extracts while keeping protein-RNA complexes intact.
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads coated with an antibody specific to hnRNPA2B1 (or a control IgG). This step captures hnRNPA2B1 and any RNA molecules that are bound to it.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: The RNA is eluted from the immunoprecipitated complexes and purified.
-
Analysis by qRT-PCR: The purified RNA is reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is then performed using primers specific for the HIF-1α mRNA to quantify its abundance in the immunoprecipitated sample. A significant enrichment of HIF-1α mRNA in the hnRNPA2B1-IP sample compared to the control IgG sample indicates a direct interaction. A reduction in this enrichment in the presence of the test compound demonstrates inhibition of the interaction.
-
In Vitro Translation (IVT) Assay
-
Objective: To confirm that Moracin O analogs directly inhibit the synthesis of HIF-1α protein from its mRNA in a cell-free system.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared using a commercial in vitro transcription/translation system (e.g., from rabbit reticulocyte lysate or HeLa cell extract). This mixture contains all the necessary components for protein synthesis, such as ribosomes, tRNAs, and amino acids.
-
Template Addition: A plasmid DNA containing the HIF-1α gene, including its 3'-UTR, is added to the mixture to serve as the template for transcription and subsequent translation.
-
Addition of Reagents: Purified recombinant hnRNPA2B1 protein is added to the reaction. The test compound (e.g., MO-460) is added at various concentrations to different reaction tubes.
-
Incubation: The reactions are incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Analysis: The reaction is stopped, and the amount of newly synthesized HIF-1α protein is analyzed by Western blotting using an anti-HIF-1α antibody. A dose-dependent decrease in the HIF-1α protein band in the presence of the test compound confirms its direct inhibitory effect on translation.
-
Experimental and Logical Workflow
The logical progression of experiments to establish the mechanism of action is crucial. The following diagram outlines a typical workflow.
Caption: Logical workflow for elucidating the translational inhibition mechanism of Moracin analogs on HIF-1α.
Conclusion and Future Directions
The research on Moracin O and its synthetic derivatives, particularly MO-460, has successfully identified a novel mechanism for the inhibition of HIF-1α accumulation. By targeting the RNA-binding protein hnRNPA2B1 and preventing the translation of HIF-1α mRNA, these compounds represent a new class of potential anti-cancer therapeutics. This strategy offers the advantage of acting downstream of the complex signaling pathways that often lead to HIF-1α stabilization, potentially bypassing some common resistance mechanisms.
For drug development professionals, this mechanism provides a new target (hnRNPA2B1) and a new screening paradigm (translational inhibition assays) for the discovery of novel HIF-1α inhibitors. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the moracin scaffold.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds.
-
In Vivo Efficacy: To validate the anti-tumor effects in relevant animal models.
-
Investigation of this compound: To determine if this compound and other related natural products share the same mechanism of action, potentially expanding the chemical space for this therapeutic strategy.
This technical guide provides a comprehensive overview of the current understanding of this exciting new approach to HIF-1α inhibition, offering a solid foundation for further research and development in this area.
References
- 1. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of Moracin N in PCSK9 Expression: A Review of Current Scientific Evidence
A comprehensive search of available scientific literature reveals no direct evidence to support the hypothesis that Moracin N downregulates the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This technical guide aims to provide a transparent overview of the current understanding of PCSK9 regulation and to highlight the absence of research specifically investigating the effects of this compound on this key regulator of cholesterol homeostasis. This document is intended for researchers, scientists, and drug development professionals interested in the field of lipid metabolism and cardiovascular disease.
Understanding PCSK9 and its Regulation
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.[1][2][3] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5][6][7] This action prevents the recycling of the LDLR back to the cell surface, thereby reducing the liver's ability to clear LDL-C from circulation.[4][8] Consequently, higher levels of PCSK9 lead to increased plasma LDL-C, a major risk factor for atherosclerotic cardiovascular disease.[9]
The expression of the PCSK9 gene is primarily regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and Hepatocyte Nuclear Factor 1-alpha (HNF1α).[10][11] When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element in the promoter region of the PCSK9 gene, upregulating its transcription.[7][12] HNF1α also plays a significant role in the basal and statin-induced expression of PCSK9.[11]
This compound: Current State of Research
This compound is a natural compound that has been investigated for various biological activities. However, a thorough review of existing scientific databases and literature reveals a significant gap in our understanding of its potential effects on cholesterol metabolism, and specifically on the regulation of PCSK9 expression. No peer-reviewed studies were identified that have investigated a direct link between this compound and the PCSK9 pathway.
Data Presentation: The Absence of Quantitative Data
Due to the lack of studies on this compound and PCSK9, there is no quantitative data to present regarding its effects on PCSK9 mRNA or protein levels, or on subsequent LDL-C uptake. Tables summarizing such data cannot be constructed at this time.
Experimental Protocols: A Call for Future Research
Detailed methodologies for key experiments to investigate the effect of this compound on PCSK9 are currently unavailable as no such experiments have been published. Future research in this area would necessitate the development and validation of specific experimental protocols. Foundational experimental approaches could include:
-
In vitro cell-based assays: Utilizing human hepatocyte cell lines (e.g., HepG2) to assess the dose-dependent effect of this compound on PCSK9 gene and protein expression using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.
-
LDLR functional assays: Measuring the uptake of fluorescently labeled LDL-C in hepatocytes treated with this compound to determine its impact on LDLR activity.
-
In vivo animal studies: Employing mouse models of atherosclerosis, such as ApoE-/- or Ldlr-/- mice, to evaluate the effect of this compound administration on plasma PCSK9 levels, hepatic LDLR expression, and the development of atherosclerotic plaques.[13][14]
Signaling Pathways and Experimental Workflows: A Conceptual Framework
While no specific signaling pathway for this compound's action on PCSK9 can be depicted, a generalized diagram of the known PCSK9 regulatory pathway is provided below for context. This diagram illustrates the key players involved in PCSK9 expression and its effect on the LDL receptor.
Caption: Known regulatory pathway of PCSK9 expression and its action on the LDL receptor.
A hypothetical experimental workflow to investigate the effect of this compound on PCSK9 is presented below. This workflow outlines the logical steps that would be necessary to conduct such an investigation.
Caption: Hypothetical workflow for investigating the effect of this compound on PCSK9.
Conclusion
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9 inhibition in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. PCSK9 inhibition: the dawn of a new age in cholesterol lowering? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Post-translational regulation of the low-density lipoprotein receptor provides new targets for cholesterol regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. HNF1α and SREBP2 are important regulators of NPC1L1 in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. News on the molecular regulation and function of hepatic LDLR and LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 14. Translating atherosclerosis research from bench to bedside: navigating the barriers for effective preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Moracin N: A Technical Guide on its Anti-inflammatory Properties and Putative Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin N, a natural benzofuran derivative isolated from Morus alba (white mulberry), has garnered interest for its potential therapeutic applications. While research has highlighted its antioxidant and anti-cancer properties, this technical guide focuses on its putative anti-inflammatory effects. Direct and extensive research on the anti-inflammatory mechanisms of this compound is emerging. Therefore, this document synthesizes the available information on this compound and draws upon the well-documented anti-inflammatory activities of its structural analogs—Moracin C, M, O, and P—to provide a comprehensive overview of its likely mechanisms of action. This guide details the inhibitory effects on key inflammatory mediators and explores the putative signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are significantly modulated by other members of the Moracin family. All quantitative data from related Moracin compounds are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding for researchers in drug discovery and development.
Introduction to this compound and its Therapeutic Potential
This compound is a prenylated benzofuran, a class of compounds known for their diverse biological activities. It is found in the leaves of Morus alba, a plant with a long history of use in traditional medicine. Recent studies have identified this compound as an active ingredient with potential applications in oncology, specifically demonstrating effects on apoptosis and autophagy in lung cancer cells.[1][2] While the anti-inflammatory properties of this compound are not yet extensively characterized, the significant anti-inflammatory activities of other Moracin derivatives provide a strong basis for investigating its potential in this area.[3] This guide aims to bridge the current knowledge gap by providing a detailed technical overview of the established anti-inflammatory mechanisms of closely related Moracins as a predictive framework for this compound.
Putative Anti-inflammatory Mechanisms of this compound
Based on the activities of its analogs, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
Members of the Moracin family have been shown to effectively suppress the production of several key mediators of inflammation. It is hypothesized that this compound shares these properties.
-
Nitric Oxide (NO) and Reactive Oxygen Species (ROS): Moracin C has been observed to significantly inhibit the lipopolysaccharide (LPS)-induced production of NO and ROS in RAW264.7 macrophages.[4]
-
Pro-inflammatory Enzymes: Moracins C and M have demonstrated the ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of key inflammatory mediators.[4]
-
Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) is a hallmark of the inflammatory response. Moracin C and a general "moracin" compound have been shown to significantly inhibit the LPS-induced accumulation of these cytokines.[4][5]
Core Signaling Pathways in Moracin-Mediated Anti-inflammation
The anti-inflammatory effects of the Moracin family are predominantly attributed to their ability to modulate the NF-κB and MAPK signaling cascades.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6] Moracins O and P have been identified as potent inhibitors of NF-κB activity.[6][7] The proposed mechanism involves the inhibition of the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6]
The MAPK Signaling Pathway
The MAPK pathway, which includes p38, ERK, and JNK, is another critical regulator of the inflammatory response. Moracin C has been shown to be associated with the activation of MAPKs, suggesting a complex regulatory role.[4] Conversely, other related compounds have been shown to inhibit MAPK signaling. For instance, morusin, another prenylated flavonoid from Morus alba, has been found to disturb MAPK signaling pathways.[8][9][10] This suggests that this compound may also modulate this pathway to exert its anti-inflammatory effects.
Quantitative Data on the Anti-inflammatory Effects of Moracin Analogs
The following tables summarize the quantitative data on the anti-inflammatory effects of various Moracin compounds, providing a valuable reference for the potential efficacy of this compound.
Table 1: Inhibition of NO and Pro-inflammatory Cytokines by Moracin Analogs
| Compound | Cell Line | Stimulant | Target | IC50 / Inhibition | Reference |
| Moracin C | RAW264.7 | LPS | NO Production | Significant inhibition at 10, 20, 40 µM | [4] |
| Moracin C | RAW264.7 | LPS | IL-1β mRNA | Dose-dependent reduction | [4] |
| Moracin C | RAW264.7 | LPS | IL-6 mRNA | Dose-dependent reduction | [4] |
| Moracin C | RAW264.7 | LPS | TNF-α mRNA | Dose-dependent reduction | [4] |
| Moracin M | A549 | IL-1β | IL-6 Production | IC50 = 8.1 µM | [11] |
| Moracin | Nucleus Pulposus Cells | LPS | IL-1β, IL-6, TNF-α | Marked inhibition at 5, 10, 20 µM | [5] |
Table 2: Effects of Moracin Analogs on NF-κB and MAPK Signaling
| Compound | Cell Line | Pathway | Effect | Concentration | Reference |
| Moracin O & P | 4T1 | NF-κB Activity | Significant inhibition | Starting at 3 nM | [6] |
| Moracin C | RAW264.7 | NF-κB p65 Translocation | Reduced nuclear translocation | Dose-dependent | [4] |
| Moracin C | RAW264.7 | p38, ERK, JNK Phosphorylation | Associated with activation | Not specified | [4] |
| Moracin M | Inflamed Lungs | NF-κB Activation | Interfered with activation | 20-60 mg/kg (in vivo) | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of Moracin compounds. These protocols can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (murine macrophages)
-
A549 (human lung epithelial cells)
-
Primary Nucleus Pulposus Cells
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the Moracin compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or IL-1β.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, etc.) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Principle: To quantify the mRNA expression levels of pro-inflammatory genes.
-
Protocol:
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., iNOS, COX-2, IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine relative gene expression.
-
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of this compound is still in its early stages, the substantial body of research on its structural analogs provides a strong rationale for its investigation as a potential anti-inflammatory agent. The putative mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, offer a clear roadmap for future research.
For drug development professionals, this compound represents a promising lead compound. Further studies should focus on:
-
Directly evaluating the anti-inflammatory activity of this compound in various in vitro and in vivo models of inflammation.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
Conducting structure-activity relationship (SAR) studies to optimize the anti-inflammatory potency and pharmacokinetic properties of this compound derivatives.
-
Investigating the safety and toxicity profile of this compound.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be realized.
References
- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]
- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Moracin N: A Dual Inducer of Autophagy and Apoptosis in Cancer Cells – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer effects of Moracin N, a novel benzofuran derivative isolated from Morus alba L.[1][2]. The document focuses on its dual role in inducing autophagy and apoptosis in cancer cells, particularly non-small-cell lung carcinoma (NSCLC), presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the generation of Reactive Oxygen Species (ROS).[1][2] This increase in intracellular ROS triggers two distinct but interconnected cell death pathways: mitochondrial apoptosis and autophagy-mediated cell death.[1][2] Notably, studies in NSCLC cells have shown that autophagy induced by this compound is a form of cell death, as its inhibition leads to a reduction in this compound-induced apoptosis.[1][2]
Quantitative Data Summary
The efficacy of this compound in inhibiting cancer cell proliferation has been quantified in various studies. The following tables summarize the key findings, including IC50 values and the effects of combinatorial treatments.
Table 1: Inhibitory Concentration (IC50) of this compound on NSCLC Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| A549 | >45 | ~30 | <30 |
| PC9 | ~30 | <20 | <20 |
| Data extracted from cell viability curves presented in studies on human non-small-cell lung carcinoma (NSCLC) cells.[2] |
Table 2: Effect of Autophagy Inhibition on this compound-Induced Cell Death in A549 Cells
| Treatment | Cell Viability (% of Control) | Key Protein Changes |
| This compound (30 µM) | Decreased | Cleaved Caspase 3 Increased |
| This compound + Chloroquine (CQ) | Significantly Higher than this compound alone | Cleaved Caspase 3 Decreased |
| This compound + si-Atg5 | Significantly Higher than this compound alone | Atg5 Knockdown, Cleaved Caspase 3 Decreased |
| This table summarizes findings that demonstrate autophagy contributes to this compound-induced cell death, as inhibiting autophagy with CQ or by knocking down Atg5 rescues cell viability.[2] |
Signaling Pathways and Molecular Interactions
This compound's induction of apoptosis and autophagy is orchestrated through a complex signaling network initiated by ROS.
This compound-Induced Autophagy Signaling Pathway
This compound treatment leads to an accumulation of ROS, which in turn inhibits the AKT/mTOR signaling pathway.[2][3] The mammalian target of rapamycin (mTOR) is a critical negative regulator of autophagy.[1] Its inhibition by this compound initiates the autophagic process, leading to the formation of autophagosomes and enhanced autophagic flux.[1][2]
This compound-Induced Apoptosis Signaling Pathway
Concurrently, the increase in ROS disrupts mitochondrial function, leading to mitochondrial-mediated apoptosis.[1][2] This pathway is characterized by the activation of key apoptotic proteins like caspase-3. The process is further linked to autophagy, as the inhibition of autophagy has been shown to attenuate this compound-induced apoptosis.[1][2]
Experimental Protocols and Workflows
The following are detailed methodologies for the key experiments used to elucidate the effects of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, PC9) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-45 µM) for specified durations (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[9] Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.[8]
Autophagy Flux Assessment
Autophagic flux, the complete process of autophagy, is assessed by monitoring the formation of autophagosomes and their fusion with lysosomes.[1][11]
a) LC3 Puncta Formation (Confocal Microscopy):
-
Transfection: Transfect cells (e.g., HeLa or A549) with a GFP-LC3 plasmid.
-
Treatment: Treat the transfected cells with this compound.
-
Fixation and Staining: Fix the cells and, if necessary, stain the nuclei with DAPI.
-
Imaging: Observe the formation of GFP-LC3 puncta (autophagosomes) using a confocal microscope.[2]
-
Quantification: Quantify the number of puncta per cell to measure autophagosome formation.[2]
b) Autophagosome-Lysosome Fusion (LysoTracker Staining):
-
Treatment: Treat cells with this compound.
-
Staining: Incubate cells with a lysosomotropic dye such as LysoTracker Red for 30 minutes.[2]
-
Imaging: Observe the colocalization of GFP-LC3 (autophagosomes) and LysoTracker Red (lysosomes) using confocal microscopy. Increased colocalization indicates enhanced autophagic flux.[2]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p-mTOR, mTOR, Cleaved Caspase-3, β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a promising profile as an anti-cancer agent, effectively inducing both apoptosis and a lethal form of autophagy in cancer cells.[1][2] Its mechanism, centered on the generation of ROS and subsequent disruption of key cellular pathways like AKT/mTOR, offers multiple avenues for therapeutic intervention.[1][2][3] The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound in oncology.
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer [frontiersin.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Reactive Oxygen Species in the Anticancer Mechanism of Moracin N
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Moracin N, a natural benzofuran derivative isolated from Morus alba L., has emerged as a promising candidate in oncology, demonstrating potent anticancer activity.[1][2] A growing body of evidence indicates that its primary mechanism of action involves the generation of intracellular Reactive Oxygen Species (ROS). This technical guide synthesizes the current understanding of the pivotal role of ROS in mediating the anticancer effects of this compound, with a focus on its impact on non-small-cell lung carcinoma (NSCLC). We will delve into the molecular pathways activated by this compound-induced ROS, leading to apoptosis and autophagy. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to support further research and development of this compound as a therapeutic agent.
Introduction to this compound and its Anticancer Potential
This compound is a secondary metabolite derived from the leaves of Morus alba L., a plant with a long history in traditional Chinese medicine for treating lung ailments.[1][2] Recent studies have highlighted its potential as a potent anticancer agent, particularly against human non-small-cell lung carcinoma (NSCLC) cells.[1][2] The central mechanism underpinning its efficacy is the induction of oxidative stress through the generation of ROS.[1][2] This elevation in ROS triggers downstream signaling pathways that culminate in programmed cell death, specifically apoptosis and autophagy-mediated cell death.[1][2]
Quantitative Analysis of this compound's Anticancer Effects
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data from experiments conducted on A549 and PC9 human NSCLC cell lines.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Concentration of this compound | Incubation Time | % Cell Viability (Approx.) |
| A549 | 15 µM | 48h | ~80% |
| A549 | 30 µM | 48h | ~50% |
| A549 | 45 µM | 48h | ~30% |
| PC9 | 10 µM | 48h | ~75% |
| PC9 | 20 µM | 48h | ~50% |
| PC9 | 30 µM | 48h | ~35% |
Table 2: ROS Generation (DCFH-DA Staining & Flow Cytometry)
| Cell Line | Concentration of this compound | Incubation Time | Fold Increase in ROS Levels (Approx.) |
| A549 | 15 µM | 48h | ~2.5 |
| A549 | 30 µM | 48h | ~4.0 |
| A549 | 45 µM | 48h | ~5.5 |
| PC9 | 10 µM | 48h | ~2.0 |
| PC9 | 20 µM | 48h | ~3.5 |
| PC9 | 30 µM | 48h | ~5.0 |
Table 3: Apoptosis Rate (Annexin V-FITC/PI Staining & Flow Cytometry)
| Cell Line | Treatment | Incubation Time | % Apoptotic Cells (Approx.) |
| A549 | Control | 48h | ~5% |
| A549 | This compound (30 µM) | 48h | ~35% |
| PC9 | Control | 48h | ~5% |
| PC9 | This compound (20 µM) | 48h | ~30% |
Core Signaling Pathways Activated by this compound-Induced ROS
This compound treatment leads to a significant increase in intracellular ROS levels in a dose-dependent manner in lung cancer cells.[1] This accumulation of ROS is a critical upstream event that initiates two key cell death pathways: mitochondrial apoptosis and autophagy. The ROS scavenger, N-acetyl cysteine (NAC), has been shown to block these effects, confirming the central role of ROS.[1][2]
ROS-Mediated Mitochondrial Apoptosis
The excessive ROS generated by this compound disrupts mitochondrial function, leading to mitochondrial apoptosis.[1][2] This is a primary mechanism through which this compound exerts its anticancer effects.
Caption: this compound-induced ROS generation leading to apoptosis.
ROS-Induced Autophagy via Inhibition of the AKT/mTOR Pathway
This compound also induces autophagy in a time- and dose-dependent manner by inhibiting the AKT/mTOR signaling pathway.[1][2] This autophagy further contributes to cell death. The antioxidant NAC can block this autophagy, indicating that it is ROS-dependent.[1][2]
Caption: ROS-dependent autophagy induced by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate A549 and PC9 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 15, 30, 45 µM for A549; 0, 10, 20, 30 µM for PC9) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
ROS Detection (DCFH-DA Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay for 48 hours.
-
DCFH-DA Staining: Harvest the cells and wash with PBS. Resuspend the cells in serum-free medium containing 10 µM DCFH-DA and incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry: Wash the cells twice with PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described above for 48 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time and concentrations, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against LC3, p-mTOR, p-AKT, β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overarching experimental workflow to investigate the role of ROS in this compound's anticancer effects.
Caption: Workflow for elucidating this compound's mechanism.
Conclusion and Future Directions
The anticancer activity of this compound is intrinsically linked to its ability to induce ROS generation in cancer cells. This elevated oxidative stress serves as a critical trigger for both mitochondrial apoptosis and autophagy-mediated cell death through the inhibition of the AKT/mTOR pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on in vivo studies to validate these findings, investigate the broader applicability of this compound across different cancer types, and explore potential synergistic combinations with other anticancer agents. The targeted induction of ROS by compounds like this compound represents a promising strategy in the ongoing development of novel cancer therapies.
References
Moracin N Inhibition of the AKT/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin N, a natural benzofuran derivative isolated from Morus alba, has emerged as a promising small molecule with demonstrated anti-cancer properties. This technical guide provides an in-depth overview of the inhibitory effects of this compound on the critical AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. This document details the mechanism of action, presents quantitative data on its inhibitory effects, provides comprehensive experimental protocols for key assays, and visualizes the involved pathways and workflows.
Introduction to the AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).
Once activated, AKT phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), leading to the activation of mTOR Complex 1 (mTORC1). mTORC1, a central regulator of cell growth, phosphorylates key downstream effectors such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell proliferation. Given its central role in cell survival and proliferation, the AKT/mTOR pathway is a prime target for cancer drug development.
This compound: A Novel Inhibitor of AKT/mTOR Signaling
This compound is a benzofuran derivative that has been shown to inhibit the proliferation of non-small-cell lung carcinoma (NSCLC) cells.[1] Studies have demonstrated that this compound exerts its anti-proliferative effects by inhibiting the AKT/mTOR signaling pathway in a time- and dose-dependent manner.[1] This inhibition leads to a decrease in the phosphorylation of key downstream targets of mTOR, ultimately resulting in the induction of autophagy and apoptosis in cancer cells.[1]
Mechanism of Action
This compound's inhibitory action on the AKT/mTOR pathway is characterized by a reduction in the phosphorylation levels of several key proteins in the cascade. Specifically, treatment with this compound has been shown to decrease the phosphorylation of AKT at serine 473 (p-AKT Ser473), mTOR at serine 2448 (p-mTOR Ser2448), and the downstream mTORC1 substrate, S6 ribosomal protein, at serines 235/236 (p-S6 Ser235/236).[1] This reduction in phosphorylation indicates a disruption of the signaling cascade, leading to the downstream effects of cell growth inhibition and apoptosis.
Figure 1: Mechanism of this compound Inhibition of the AKT/mTOR Pathway.
Quantitative Data
The inhibitory effect of this compound on the AKT/mTOR pathway has been quantified in non-small-cell lung carcinoma (NSCLC) cell lines, A549 and PC9.[1] The following tables summarize the dose-dependent inhibition of key signaling proteins and the resulting impact on cell viability.
Table 1: Inhibition of AKT/mTOR Pathway Protein Phosphorylation by this compound in A549 Cells
| This compound (µM) | p-AKT (Ser473) (% of Control) | p-mTOR (Ser2448) (% of Control) | p-S6 (Ser235/236) (% of Control) |
| 0 | 100 | 100 | 100 |
| 15 | Reduced | Reduced | Reduced |
| 30 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 45 | Strongly Reduced | Strongly Reduced | Strongly Reduced |
| Data is qualitative as presented in the source.[1] |
Table 2: Cell Viability (IC50) of this compound in NSCLC Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | >80 | ~30 | ~20 |
| PC9 | >80 | ~20 | ~15 |
| Data is estimated from graphical representations in the source.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on the AKT/mTOR pathway.
Cell Culture
A549 and PC9 human non-small-cell lung carcinoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
A549 or PC9 cells
-
This compound (various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.[1]
-
After the treatment period, add 50 µL of MTT solution (2.5 mg/mL) to each well and incubate for an additional 2 hours at 37°C.[1]
-
Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plates for 3 minutes on a microplate shaker.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the relative cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100%.[1]
Figure 2: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis
Western blotting is used to detect the levels of specific proteins in a sample.
Materials:
-
A549 or PC9 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-polyacrylamide gels
-
Polyvinylidene fluoride (PVDF) membrane
-
Blocking buffer (5% skim milk in TBST)
-
Primary antibodies (1:1000 dilution):[1]
-
p-AKT (Ser473) (Cell Signaling Technology, #D9E)
-
AKT (Cell Signaling Technology, #11E7)
-
p-mTOR (Ser2448) (Cell Signaling Technology, #D9C2)
-
mTOR (Cell Signaling Technology, #7C10)
-
p-S6 (Ser235/236) (Cell Signaling Technology, #D57.2.2E)
-
S6 (Cell Signaling Technology, #54D2)
-
β-actin (Cell Signaling Technology, #E4D9Z)
-
-
HRP-conjugated secondary antibodies (1:5000 dilution)[1]
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[1]
-
Separate equal amounts of protein on SDS-polyacrylamide gels and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% skim milk in TBST for 2 hours at room temperature.[1]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system and an imaging system.
Figure 3: General Workflow for Western Blot Analysis.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the AKT/mTOR signaling pathway. The data presented in this guide highlight its ability to suppress the phosphorylation of key pathway components, leading to reduced cell viability in non-small-cell lung carcinoma cells. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to determine the direct enzymatic inhibition kinetics of this compound on AKT and mTOR and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Methodological & Application
Moracin N: A Potent Inducer of Apoptosis and Autophagy in Non-Small Cell Lung Cancer Cells
Application Notes and Protocols for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: Moracin N, a natural benzofuran derivative, has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC) cells. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in a cell culture setting. The core findings indicate that this compound inhibits cell proliferation and induces both apoptosis and autophagy through the generation of reactive oxygen species (ROS) and the subsequent inhibition of the AKT/mTOR signaling pathway.[1][2] These protocols are designed to be a comprehensive resource for researchers seeking to replicate and build upon these findings.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the viability of A549 and PC9 human non-small cell lung cancer cell lines.
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 15 | Data not specified | ~80 | ~60 |
| 30 | Data not specified | ~60 | ~40 |
| 45 | Data not specified | ~40 | ~20 |
Data are approximate values interpreted from graphical representations in the source material.
Table 2: Effect of this compound on PC9 Cell Viability (MTT Assay)
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | Data not specified | ~75 | ~55 |
| 20 | Data not specified | ~50 | ~30 |
| 30 | Data not specified | ~30 | ~15 |
Data are approximate values interpreted from graphical representations in the source material.
Table 3: Reactive Oxygen Species (ROS) Generation in A549 and PC9 Cells
| Cell Line | Treatment | Incubation Time | Fold Increase in ROS (Fluorescence Intensity) |
| A549 | This compound (15 µM) | 48h | Significant Increase |
| A549 | This compound (30 µM) | 48h | Significant Increase |
| A549 | This compound (45 µM) | 48h | Significant Increase |
| PC9 | This compound (10 µM) | 48h | Significant Increase |
| PC9 | This compound (20 µM) | 48h | Significant Increase |
| PC9 | This compound (30 µM) | 48h | Significant Increase |
Specific fold-increase values were not provided in the source material, but a dose-dependent increase was observed.[1][3]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human non-small cell lung carcinoma (NSCLC) cell lines A549 and PC9.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
A549 or PC9 cells
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 15, 30, 45 µM for A549; 0, 10, 20, 30 µM for PC9) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Materials:
-
A549 or PC9 cells
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the detection of intracellular ROS using the DCFH-DA probe.
-
Materials:
-
A549 or PC9 cells
-
This compound
-
DCFH-DA (2′,7′-dichlorofluorescin diacetate) probe
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at the indicated concentrations (e.g., 15, 30, 45 µM for A549; 10, 20, 30 µM for PC9) for 48 hours.[3]
-
After treatment, wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity immediately by flow cytometry (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope.
-
Western Blot Analysis
This protocol is for determining the expression levels of key proteins in the AKT/mTOR signaling pathway.
-
Materials:
-
A549 or PC9 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize protein expression.
-
Mandatory Visualization
Caption: Experimental workflow for investigating the effects of this compound on cancer cells.
Caption: Proposed signaling pathway of this compound-induced cell death in NSCLC cells.
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Moracin N in Primary Neuron Cultures: Application Notes and Protocols for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin N, a natural benzofuran derivative isolated from Morus alba, has emerged as a promising compound in neuroscience research.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in primary neuron cultures, with a focus on investigating its neuroprotective properties. This compound has been identified as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death implicated in various neurological disorders.[1][3] Its mechanism of action involves the activation of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1] These characteristics make this compound a valuable tool for studying neurodegenerative processes and for the development of novel therapeutic strategies.
Putative Mechanism of Action: Inhibition of Neuronal Ferroptosis
This compound exerts its neuroprotective effects primarily by suppressing ferroptosis.[1][3] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[4] The proposed signaling pathway for this compound's neuroprotective action is detailed below.
// Nodes MoracinN [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2 (translocation\nto nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Increased Transcription of\nAntioxidant & Glutathione\nBiosynthesis Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_GPX4 [label="Increased Glutathione (GSH)\n& GPX4 Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS_LipidPeroxidation [label="ROS & Lipid\nPeroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Neuronal Ferroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Iron_Accumulation [label="Iron Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MoracinN -> Keap1_Nrf2 [label="activates", color="#4285F4", fontcolor="#202124"]; Keap1_Nrf2 -> Nrf2 [label="releases", color="#FBBC05", fontcolor="#202124"]; Nrf2 -> ARE [label="binds to", color="#34A853", fontcolor="#202124"]; ARE -> Antioxidant_Genes [color="#34A853", fontcolor="#202124"]; Antioxidant_Genes -> GSH_GPX4 [color="#34A853", fontcolor="#202124"]; GSH_GPX4 -> ROS_LipidPeroxidation [label="inhibits", arrowhead=tee, color="#34A853", fontcolor="#202124"]; Iron_Accumulation -> ROS_LipidPeroxidation [label="promotes", color="#EA4335", fontcolor="#202124"]; ROS_LipidPeroxidation -> Ferroptosis [label="leads to", color="#EA4335", fontcolor="#202124"]; Ferroptosis -> Neuroprotection [style=invis]; // for layout GSH_GPX4 -> Neuroprotection [label="promotes", color="#34A853", fontcolor="#202124"];
// Invisible edges for alignment MoracinN -> Iron_Accumulation [style=invis]; } . Caption: Proposed signaling pathway of this compound in neurons.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type/Model | Reference |
| Neuroprotective EC₅₀ | < 0.50 µM | Primary neurons (in vitro) | [1] |
| In vivo Dosage | 20 mg·kg⁻¹·d⁻¹ | Mice (intracerebroventricular) | [1] |
| Molecular Weight | 310.3 g/mol | N/A | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | N/A | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation of primary neuron cultures and the application of this compound to assess its neuroprotective effects against ferroptosis inducers.
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.[6][7]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Hibernate-A medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Prepare Coated Cultureware:
-
Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.
-
Aspirate the PDL solution and wash the surfaces three times with sterile, deionized water.
-
Allow the cultureware to dry completely in a sterile environment.
-
-
Tissue Dissection:
-
Euthanize the pregnant rodent according to approved institutional guidelines.
-
Aseptically remove the embryos and place them in ice-cold Hibernate-A medium.
-
Dissect the cerebral cortices from the embryonic brains under a dissecting microscope.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a sterile tube containing a papain-DNase I solution.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding a papain inhibitor or by washing with culture medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Culture:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons onto the pre-coated cultureware at a density of 1.5-2.5 x 10⁵ cells/cm².
-
Culture the neurons in Neurobasal medium with B-27 and GlutaMAX at 37°C in a humidified incubator with 5% CO₂.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
Protocol 2: Assessing Neuroprotective Effects of this compound
This protocol describes how to treat primary neuron cultures with this compound and induce ferroptosis to evaluate its protective capacity.
Materials:
-
Primary neuron cultures (DIV 7-10)
-
This compound (stock solution in DMSO)
-
Ferroptosis inducer (e.g., Erastin, RSL3, or Glutamate)
-
Cell viability assay (e.g., MTT, LDH release, or live/dead staining)
-
Assay-specific reagents and instrumentation
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed Neurobasal medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
-
This compound Pre-treatment:
-
Remove half of the culture medium from each well.
-
Add the this compound working solutions to the corresponding wells.
-
Include a vehicle control group (medium with the same final concentration of DMSO).
-
Incubate the cultures for a pre-determined time (e.g., 2-4 hours) at 37°C and 5% CO₂.
-
-
Induction of Ferroptosis:
-
Prepare the ferroptosis inducer at the desired concentration in Neurobasal medium.
-
Add the ferroptosis inducer to the wells containing this compound and the vehicle control.
-
Include a negative control group (no this compound, no inducer) and a positive control group (inducer only).
-
Incubate for the required duration to induce cell death (e.g., 24 hours for glutamate-induced excitotoxicity).[6]
-
-
Assessment of Neuroprotection:
-
Following the incubation period, assess cell viability using a suitable method.
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to distinguish between live and dead cells (e.g., Calcein-AM/Propidium Iodide).
-
-
Quantify the results according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the negative control group (100% viability).
-
Compare the viability of the this compound-treated groups to the positive control group (inducer only).
-
Plot a dose-response curve to determine the EC₅₀ of this compound's neuroprotective effect.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound in primary neuron cultures.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture_Neurons [label="Culture Primary Neurons\n(7-10 DIV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Solutions [label="Prepare this compound &\nFerroptosis Inducer Solutions", fillcolor="#FBBC05", fontcolor="#202124"]; Pre_treatment [label="Pre-treat with this compound\n(or Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Induce_Ferroptosis [label="Add Ferroptosis Inducer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (e.g., 24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Viability [label="Assess Cell Viability\n(e.g., MTT, LDH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis &\nEC₅₀ Determination", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Culture_Neurons [color="#5F6368"]; Culture_Neurons -> Prepare_Solutions [color="#5F6368"]; Prepare_Solutions -> Pre_treatment [color="#5F6368"]; Pre_treatment -> Induce_Ferroptosis [color="#5F6368"]; Induce_Ferroptosis -> Incubate [color="#5F6368"]; Incubate -> Assess_Viability [color="#5F6368"]; Assess_Viability -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; } . Caption: Experimental workflow for this compound neuroprotection assay.
References
- 1. This compound alleviates ischaemic brain injury in mice by suppressing neuronal ferroptosis via the activation of the Keap1/Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The emerging roles of ferroptosis in cells of the central nervous system [frontiersin.org]
- 4. Pharmacological Inhibition of Ferroptosis as a Therapeutic Target for Neurodegenerative Diseases and Strokes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Moracin N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin N, a naturally occurring benzofuran derivative found in various Morus species, has garnered significant interest for its potential pharmacological activities.[1][2] As with any potential therapeutic agent, a reliable and validated analytical method is crucial for its quantification in bulk drug substances, formulations, and for stability studies. This document provides a comprehensive guide to the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₄ | [1][7] |
| Molecular Weight | 310.34 g/mol | [1][2][7] |
| IUPAC Name | 5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | [1][7] |
| Appearance | Solid | [1] |
| Solubility | Limited solubility in water, soluble in polar organic solvents like methanol and ethanol.[2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol
-
Analytical reagent grade orthophosphoric acid
-
Purified water (Milli-Q or equivalent)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL for linearity studies.
-
Sample Preparation: For analysis of a bulk drug, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linear range of the method. For formulated products, the sample preparation will need to be adapted based on the excipients present. All solutions should be filtered through a 0.45 µm membrane filter before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[8]
Protocol: Inject the working standard solution (e.g., 20 µg/mL) six times. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol: Forced degradation studies will be performed by subjecting the this compound sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress conditions. The stressed samples will be analyzed by the developed HPLC method.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9]
Protocol: Inject a series of at least five concentrations of this compound working standard solutions (e.g., 1, 5, 10, 20, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
Table 3: Linearity and Range
| Parameter | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Protocol: Accuracy will be determined by the recovery method. A known amount of this compound standard will be spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level will be prepared in triplicate and analyzed.
Table 4: Accuracy (Recovery) Study
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD |
| 80% | 16 | |||
| 100% | 20 | |||
| 120% | 24 | |||
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the same sample solution (e.g., 20 µg/mL) on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day by a different analyst using a different instrument.
Table 5: Precision Study
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability (Intra-day) | %RSD of peak area | ≤ 2.0% |
| Intermediate Precision (Inter-day) | %RSD of peak area | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Protocol: LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Estimated Value (µg/mL) |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Introduce small, deliberate changes to the method parameters and assess the effect on the results.
Table 7: Robustness Study
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | |
| Mobile Phase Composition | ± 2% Acetonitrile | |
| Column Temperature | ± 2°C | |
| Detection Wavelength | ± 2 nm | |
| Acceptance Criteria | System suitability parameters should be met, and the %RSD of the results should be ≤ 2.0%. |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship of Validation Parameters to Method Reliability.
Conclusion
The proposed RP-HPLC method for the quantification of this compound is simple, rapid, and cost-effective. The validation parameters, as outlined in this protocol, will demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. This validated method can be successfully applied for the routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms, as well as for stability studies.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Moracin A | 67259-17-0 [smolecule.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Showing Compound this compound (FDB021215) - FooDB [foodb.ca]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Moracin N Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moracin N is a benzofuran derivative isolated from Morus alba L.[1], a plant used in traditional medicine. The moracin family of compounds has garnered significant interest for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[2]. While research on this compound is emerging, particularly its effects on lung cancer cells in vitro[3], detailed in vivo protocols are not yet well-documented. These application notes provide a framework for conducting in vivo studies with this compound based on protocols for structurally similar compounds like Moracin C and M[4][5].
Potential In Vivo Applications
Based on the known biological activities of the moracin family, in vivo studies of this compound are likely to focus on:
-
Anti-inflammatory Effects: Investigating the potential of this compound to mitigate inflammatory responses in various disease models.
-
Anticancer Activity: Evaluating the efficacy of this compound in reducing tumor growth and progression in cancer models.
-
Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies of related moracin compounds. This data can be used as a reference for initiating dose-finding studies for this compound.
| Compound | Animal Model | Application | Dosing Route | Dosage Range | Key Findings | Reference |
| Moracin M | Mice | Lung Inflammation | Oral | 20-60 mg/kg | Showed less activity compared to its prodrugs. | [4] |
| Morusin | Mice | Melanoma | - | - | Inhibits tumor growth in vivo. | [6] |
| Moracin D | - | Pancreatic Cancer | - | - | Suppressed tumorigenesis in a xenograft assay. | [7] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This protocol provides a general framework that can be adapted for specific applications.
4.1.1. Materials
-
This compound (of high purity)
-
Vehicle for administration (e.g., sterile olive oil, a solution of ethanol, acylglycerols, or a suspension in 0.5% methylcellulose and 0.1% Tween-20)[8][9]
-
Experimental animals (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats)[9][10]
-
Standard animal housing and husbandry equipment
-
Dosing equipment (e.g., oral gavage needles, syringes for injection)
-
Anesthesia (if required for the administration route)
-
Monitoring equipment (e.g., balance for body weight)
4.1.2. Animal Models and Housing
-
Select an appropriate animal model based on the research question.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) with free access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC)[11].
4.1.3. Preparation of Dosing Solution
Due to the likely hydrophobic nature of this compound, a suitable vehicle is crucial for its administration.
-
For Oral Administration: A formulation in olive oil or a similar lipid-based carrier can be effective for water-insoluble compounds[8]. Alternatively, a suspension can be prepared in a vehicle like 0.5% methylcellulose with a small amount of a surfactant like Tween-20[9].
-
For Intravenous Administration: The compound must be dissolved in a sterile, biocompatible solvent. This may require formulation development. The maximum volume for a bolus IV injection in mice is typically 5 ml/kg[11].
4.1.4. Administration
-
Oral Gavage: This is a common route for administering compounds to rodents. Ensure proper technique to avoid injury.
-
Intravenous (IV) Injection: Typically administered via the tail vein in mice and rats. This route ensures immediate systemic exposure[11].
-
Intraperitoneal (IP) Injection: Another common route for systemic administration.
4.1.5. Monitoring
-
Monitor animals daily for any signs of toxicity, including changes in weight, behavior, and food/water intake[12].
-
Body weight should be recorded regularly (e.g., daily or every other day). A weight loss of more than 10-15% may indicate significant toxicity[9].
-
At the end of the study, animals are euthanized, and tissues of interest are collected for analysis.
Application-Specific Protocol: Anti-inflammatory Study
This protocol is adapted for investigating the anti-inflammatory effects of this compound, drawing parallels from studies on Moracin M and C[4][13].
4.2.1. Animal Model
4.2.2. Experimental Groups
-
Vehicle Control: Animals receive the vehicle only.
-
LPS Control: Animals receive LPS to induce inflammation.
-
This compound Treatment Group(s): Animals receive different doses of this compound prior to or following LPS administration.
-
Positive Control: Animals receive a known anti-inflammatory drug (e.g., dexamethasone).
4.2.3. Procedure
-
Administer this compound (or vehicle/positive control) to the respective groups.
-
After a set pre-treatment time (e.g., 1 hour), induce inflammation by administering LPS (e.g., via intraperitoneal injection or intratracheal instillation for lung inflammation)[4].
-
After a specific duration (e.g., 6-24 hours), collect samples for analysis.
4.2.4. Endpoints for Analysis
-
Bronchoalveolar Lavage Fluid (BALF) Analysis (for lung inflammation): Measure total and differential cell counts and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)[4][13].
-
Tissue Histology: Examine tissue sections for signs of inflammation.
-
Gene and Protein Expression: Analyze the expression of inflammatory mediators like iNOS and COX-2 in tissues[13].
Application-Specific Protocol: Anticancer Study
This protocol is designed for evaluating the antitumor activity of this compound, based on studies of related compounds[6][7].
4.3.1. Animal Model
-
A xenograft model using immunodeficient mice (e.g., BALB/c nude mice) is standard[9].
4.3.2. Procedure
-
Implant human cancer cells (e.g., A549 lung cancer cells, for which this compound has shown in vitro activity) subcutaneously into the flanks of the mice[3].
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into experimental groups.
4.3.3. Experimental Groups
-
Vehicle Control: Animals with tumors receive the vehicle.
-
This compound Treatment Group(s): Animals with tumors receive different doses of this compound.
-
Positive Control: Animals with tumors receive a standard-of-care chemotherapy drug.
4.3.4. Dosing and Monitoring
-
Administer treatment according to a defined schedule (e.g., daily, every other day) for a set period (e.g., 2-4 weeks).
-
Measure tumor volume (e.g., using calipers) and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis.
4.3.5. Endpoints for Analysis
-
Tumor Growth Inhibition: Compare tumor volumes and weights between groups.
-
Survival Analysis: Monitor the survival of the animals over time.
-
Immunohistochemistry: Analyze tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Analyze protein expression in signaling pathways of interest.
Visualizations
Experimental Workflow for an In Vivo Anticancer Study
Caption: Workflow for a xenograft mouse model to evaluate the anticancer efficacy of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Given that related moracins target the NF-κB pathway, this is a plausible mechanism for this compound[14][15].
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | C19H18O4 | CID 641376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer [frontiersin.org]
- 4. Potential Moracin M Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promising Protocol for In Vivo Experiments with Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Moracin N in In Vitro Experiments
These application notes provide detailed protocols and dosage guidelines for utilizing Moracin N, a natural benzofuran derivative isolated from Morus alba L., in various in vitro experimental settings. The information is intended for researchers, scientists, and professionals in drug development.
Overview and Mechanism of Action
This compound has demonstrated significant potential as an anti-cancer agent, primarily investigated in lung cancer cell lines.[1] Its mechanism of action involves the induction of both autophagy and apoptosis through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS subsequently inhibits the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[1]
Data Summary: Optimal Dosage of this compound
The optimal dosage of this compound for in vitro experiments is cell line-dependent. The following tables summarize the effective concentrations of this compound for inducing cytotoxicity, apoptosis, and autophagy in human lung cancer cell lines.
Table 1: Cytotoxicity of this compound in Lung Cancer Cell Lines (48h treatment)
| Cell Line | IC50 (µM) |
| A549 | ~30 |
| PC9 | ~20 |
Data extracted from cell viability assays (MTT assay).[1]
Table 2: Effective Concentrations of this compound for Mechanistic Studies (A549 Cells)
| Experiment | Concentration Range (µM) | Incubation Time | Observed Effect |
| Autophagy Induction (LC3 protein levels) | 15 - 45 | 6h, 12h, 24h | Time and dose-dependent increase in LC3-II |
| Autophagy Induction (GFP-LC3 puncta) | 20 | 24h | Significant increase in GFP-LC3 puncta |
| ROS Accumulation | 15, 30, 45 | 48h | Dose-dependent increase in intracellular ROS |
| Apoptosis Induction | 15, 30, 45 | 48h | Dose-dependent increase in apoptotic cells |
Data is based on Western Blotting, Confocal Microscopy, and Flow Cytometry experiments.[1]
Table 3: Effective Concentrations of this compound for Mechanistic Studies (PC9 Cells)
| Experiment | Concentration Range (µM) | Incubation Time | Observed Effect |
| ROS Accumulation | 10, 20, 30 | 48h | Dose-dependent increase in intracellular ROS |
| Apoptosis Induction | 10, 20, 30 | 48h | Dose-dependent increase in apoptotic cells |
Data is based on Flow Cytometry experiments.[1]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound in inducing apoptosis and autophagy in cancer cells.
Caption: this compound induces ROS production, leading to apoptosis and inhibition of the AKT/mTOR pathway, which in turn promotes autophagy.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of this compound.
Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Seed cells (e.g., A549, PC9) into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50 µM) and a vehicle control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways affected by this compound.
Caption: General workflow for Western Blot analysis.
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p-AKT, anti-p-mTOR, anti-β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular accumulation of ROS using the DCFH-DA probe.
Protocol:
-
Treat cells with this compound for the specified duration (e.g., 24 or 48 hours).
-
For the final 30 minutes of treatment, add DCFH-DA to a final concentration of 10 µM.
-
Incubate the cells at 37°C in the dark.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry, measuring the fluorescence intensity in the FITC channel.
References
Application Notes and Protocols for Preparing Moracin N Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin N is a naturally occurring benzofuran derivative isolated from plants of the Morus genus, such as mulberry.[1][2] It has garnered significant scientific interest due to its potent biological activities, including anticancer, neuroprotective, and immunomodulatory effects.[3][4] In cell-based assays, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and suppress ferroptosis.[3] The mechanism of action often involves the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like AKT/mTOR.[3][5]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. Factors such as solubility, stability, and final solvent concentration can significantly impact experimental outcomes. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro studies.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for its proper handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈O₄ | [1][6] |
| Molecular Weight | ~310.3 g/mol | [1][7] |
| CAS Number | 135248-05-4 | [2] |
| Appearance | Solid, crystalline powder | [1][6] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [8] |
| Water Solubility | Predicted to be very low (0.063 g/L) | [2] |
Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[8][9]
Materials:
-
This compound powder (purity >98%)[8]
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Example for 1 mL: Mass (mg) = 10 mmol/L * 310.3 g/mol * 0.001 L = 3.103 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or well-ventilated area.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the corresponding volume of DMSO.
-
Example: To the 3.103 mg of this compound, add 1 mL of DMSO.
-
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 10 mM primary stock solution as recommended in the Stability and Storage section.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the primary stock solution into a cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with <0.1% being ideal for sensitive cell lines.[9]
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Calculate Dilution: Determine the volume of primary stock needed for your final working concentration.
-
V₁ = (C₂ * V₂) / C₁
-
Where:
-
V₁ = Volume of primary stock
-
C₁ = Concentration of primary stock (10 mM or 10,000 µM)
-
V₂ = Final volume of working solution
-
C₂ = Final concentration of working solution (e.g., 20 µM)
-
-
Example for 1 mL of a 20 µM working solution:
-
V₁ = (20 µM * 1000 µL) / 10,000 µM = 2 µL
-
-
-
Serial Dilution (Recommended): To ensure accuracy and avoid pipetting very small volumes, perform a serial or intermediate dilution.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM solution. (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Step B (Final Dilution): Use the 1 mM intermediate stock to prepare the final working concentrations. For a final concentration of 20 µM in a 1 mL final volume, you would add 20 µL of the 1 mM intermediate stock to 980 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application to Cells: Mix the working solution gently and add the appropriate volume to your cell culture plates. For example, add 100 µL of a 2X working solution to wells already containing 100 µL of medium and cells.[10]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Stability and Storage Recommendations
While specific, long-term stability data for this compound in solution is not widely published, information from related compounds suggests that solutions are unstable and should be prepared fresh for optimal activity.[11] General best practices for similar phenolic compounds should be followed.[12]
| Form | Storage Temperature | Recommendations |
| Solid Powder | -20°C | Desiccate and protect from light. Stable for years under these conditions. |
| Primary Stock (in DMSO) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. Best practice is to prepare fresh before each set of experiments.[11][13] |
| Working Solutions (in Medium) | 2-8°C | Prepare fresh immediately before use. Do not store. |
Application Example: Cell Viability (MTT) Assay
This compound has been shown to inhibit the proliferation of various cancer cell lines, such as A549 and PC9 non-small-cell lung carcinoma cells.[3] A common method to assess this is the MTT assay.
Protocol Summary:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare this compound working solutions in culture medium at various concentrations (e.g., 0, 10, 20, 30, 45 µM).[3][5] Replace the old medium with the medium containing this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance at a wavelength of ~570-590 nm using a microplate reader.[14] The absorbance is proportional to the number of viable, metabolically active cells.
This compound Signaling Pathway in Cancer Cells
In many cancer cell lines, this compound exerts its cytotoxic effects by inducing oxidative stress, which leads to autophagy and apoptosis through inhibition of the pro-survival AKT/mTOR pathway.[3]
Caption: this compound induces ROS, inhibiting the AKT/mTOR pathway.
References
- 1. This compound | C19H18O4 | CID 641376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB021215) - FooDB [foodb.ca]
- 3. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy Moracin A | 67259-17-0 [smolecule.com]
- 7. PubChemLite - this compound (C19H18O4) [pubchemlite.lcsb.uni.lu]
- 8. This compound | CAS:135248-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miss-academia.com [miss-academia.com]
Application Notes and Protocols: Moracin N Treatment of A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Moracin N, a natural benzofuran derivative, on the A549 human non-small cell lung cancer (NSCLC) cell line. The included data and protocols are intended to guide researchers in studying the anticancer properties of this compound and its underlying mechanisms of action.
Summary of this compound Effects on A549 Cells
This compound has been demonstrated to inhibit the proliferation of A549 lung cancer cells and induce programmed cell death through multiple mechanisms.[1] Key findings indicate that this compound treatment leads to:
-
Induction of Apoptosis: this compound promotes apoptosis, or programmed cell death, in A549 cells. This is characterized by mitochondrial dysfunction and the activation of apoptotic pathways.[1][2]
-
Induction of Autophagy: The compound also triggers autophagy, a cellular process of self-degradation. In the context of this compound treatment, this autophagic process contributes to cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): The anticancer effects of this compound are linked to the accumulation of ROS within the cancer cells, which serves as a trigger for both apoptosis and autophagy.[1][2]
-
Inhibition of the AKT/mTOR Signaling Pathway: this compound has been shown to inhibit the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This inhibition is a key mechanism driving the induction of autophagy.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on A549 lung cancer cells as reported in scientific literature.
Table 1: Cell Viability of A549 Cells after this compound Treatment
| Treatment Duration | This compound Concentration (µM) | Cell Viability (% of Control) |
| 48 hours | 15 | Data not explicitly quantified |
| 48 hours | 30 | Data not explicitly quantified |
| 48 hours | 45 | Data not explicitly quantified |
Note: While the source study demonstrates a dose-dependent decrease in cell viability via MTT assay graphs, specific percentage values are not provided in the text. Researchers should perform a dose-response curve to determine the precise IC50 value in their experimental setup.
Table 2: Apoptosis Rates in A549 Cells after this compound Treatment
| Treatment Duration | This compound Concentration (µM) | Apoptosis Rate (% of Cells) |
| 48 hours | 15 | Increased (specific % not stated) |
| 48 hours | 30 | Increased (specific % not stated) |
| 48 hours | 45 | Significantly Increased (specific % not stated) |
Note: The apoptosis rate, determined by Annexin V-FITC/PI staining and flow cytometry, shows a dose-dependent increase with this compound treatment.[1] For precise quantification, it is recommended to conduct the experiment and analyze the flow cytometry data.
Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells
| Target Pathway | Protein | Effect of this compound Treatment |
| Apoptosis | Cleaved Caspase-3 | Increased |
| Autophagy | LC3-II/LC3-I Ratio | Increased |
| AKT/mTOR Pathway | p-AKT | Decreased |
| AKT/mTOR Pathway | p-mTOR | Decreased |
Note: Changes in protein expression were determined by Western blotting. The data indicates that this compound activates apoptotic and autophagic pathways while inhibiting the pro-survival AKT/mTOR pathway.[1]
Mandatory Visualizations
Caption: this compound induces cell death via ROS-mediated pathways.
Caption: Workflow for studying this compound's effects on A549 cells.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on A549 cells.
A549 Cell Culture and Subculture
This protocol describes the standard procedure for maintaining and passaging the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture A549 cells in T-75 flasks with 10-12 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitoring Cell Confluency: Observe the cells daily under an inverted microscope. Subculture the cells when they reach 80-90% confluency.
-
Subculturing Procedure:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed new T-75 flasks at a density of 2 x 10⁴ cells/cm².
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells within 1 hour using a flow cytometer.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in A549 cells.
Materials:
-
A549 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, p-mTOR, Cleaved Caspase-3, LC3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
Application Notes and Protocols for Moracin N Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin N, a natural benzofuran derivative isolated from Morus alba L., has demonstrated promising anti-cancer properties in vitro, including the induction of autophagy and apoptosis in lung cancer cells.[1] Its mechanism of action involves the generation of reactive oxygen species (ROS) and the inhibition of the AKT/mTOR signaling pathway.[1] As a poorly water-soluble compound, the transition from in vitro studies to in vivo animal models necessitates robust and reproducible delivery methods to ensure adequate bioavailability and therapeutic efficacy.
This document provides detailed application notes and proposed protocols for the delivery of this compound in animal models, specifically mice and rats. Due to the limited availability of published in vivo studies detailing this compound formulations, the following protocols are based on established methods for other poorly water-soluble natural products, including the related compound Moracin M.[2][3][4][5][6] These protocols are intended to serve as a starting point for researchers, and optimization may be necessary based on the specific experimental design and animal model.
Data Presentation: Formulation Strategies for Poorly Water-Soluble Compounds
The selection of an appropriate vehicle is critical for the successful in vivo administration of hydrophobic compounds like this compound. The following tables summarize common formulation strategies.
Table 1: Common Vehicles for Oral Gavage of Poorly Water-Soluble Compounds
| Vehicle Composition | Compound Type | Advantages | Disadvantages | Reference |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Broad range of hydrophobic compounds | Good solubilizing power, forms a stable emulsion/solution | Potential for DMSO-related toxicity with chronic high doses | [7] |
| 5% DMSO, 40% PEG400, 55% Water for Injection | Benzofuran derivatives (e.g., Moracin M) | Proven efficacy for a related compound, suitable for oral and IV | May require heating to fully dissolve the compound | [2] |
| 0.5% or 1% Methylcellulose in Water | Suspension | Simple to prepare, generally well-tolerated | Compound is suspended, not dissolved; may lead to variable absorption | [7] |
| Corn Oil | Lipophilic compounds | Good for highly lipophilic compounds, can enhance lymphatic absorption | Potential for gastrointestinal upset, variability between batches | [7][8] |
| 40% Hydroxypropyl-β-cyclodextrin (HPCD) in Water | Hydrophobic compounds | Forms inclusion complexes to enhance solubility, low toxicity | May not be suitable for all compounds, can be expensive | [9] |
Table 2: Common Vehicles for Intraperitoneal (IP) Injection of Poorly Water-Soluble Compounds
| Vehicle Composition | Compound Type | Advantages | Disadvantages | Reference |
| 10% DMSO, 90% Saline | Broad range of hydrophobic compounds | Simple to prepare, rapid absorption from the peritoneal cavity | High DMSO concentration can cause peritoneal irritation | [10] |
| 5% DMSO, 40% PEG400, 55% Water for Injection | Benzofuran derivatives (e.g., Moracin M) | Good solubility, allows for systemic delivery | Potential for PEG-related side effects with long-term use | [2] |
| Corn Oil | Lipophilic compounds | Can serve as a depot for slow release | Can cause sterile peritonitis and inflammation with repeated injections | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol is adapted from a successful method used for the related compound, Moracin M.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
In a sterile container, prepare the vehicle by combining 5% DMSO, 40% PEG400, and 55% sterile water for injection (v/v/v). For example, to make 10 mL of vehicle, mix 0.5 mL of DMSO, 4.0 mL of PEG400, and 5.5 mL of sterile water.
-
Vortex the mixture thoroughly until it is a homogenous solution.
-
-
This compound Formulation:
-
Weigh the desired amount of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add the pre-prepared vehicle to the this compound powder to achieve the final desired concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a water bath or heat block at 37-40°C for 5-10 minutes, with intermittent vortexing, until a clear solution is obtained.
-
Allow the solution to cool to room temperature before administration.
-
-
Oral Gavage Administration (Mouse):
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Draw the prepared this compound solution into a 1 mL syringe fitted with the oral gavage needle. Ensure there are no air bubbles.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in place, slowly administer the solution. The typical administration volume for a mouse is 5-10 mL/kg body weight.[11]
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Preparation and Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with a 27-gauge needle or similar
Procedure:
-
Vehicle and Formulation Preparation:
-
Weigh the desired amount of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
First, dissolve the this compound in 100% DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.
-
Further dilute the stock solution with sterile saline to achieve the final desired concentration and a final DMSO concentration of 10% or less. For example, to make a 1 mg/mL solution with 10% DMSO, take 100 µL of the 10 mg/mL stock and add 900 µL of sterile saline.
-
Vortex the final solution thoroughly. The solution should be clear. If precipitation occurs, a different formulation with co-solvents like PEG400 may be necessary (see Table 2).
-
-
Intraperitoneal Injection (Mouse):
-
Properly restrain the mouse by scruffing the neck and turning it over to expose the abdomen. The head should be tilted downwards.
-
The injection site is typically in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Draw the prepared this compound solution into a sterile syringe.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Slowly inject the solution. The typical injection volume for a mouse is 10-20 mL/kg body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of pain or distress.
-
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Hypothesized this compound signaling pathway in cancer cells.
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Moracin M Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. future4200.com [future4200.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Moracin N in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Moracin N in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and utilizes a robust chromatographic separation with rapid analysis time. The method has been developed to provide a reliable tool for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are detailed. The method's performance characteristics, presented in tabular format, demonstrate its suitability for pharmacokinetic and toxicokinetic studies.
Introduction
This compound, a benzofuran derivative isolated from Morus alba, has demonstrated potential as an anticancer agent.[1][2] Its mechanism of action involves the induction of autophagy and apoptosis in cancer cells through the generation of reactive oxygen species and inhibition of the AKT/mTOR signaling pathway.[1][2] To facilitate the investigation of its pharmacokinetic properties and to support its development as a therapeutic agent, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for an LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be simple, rapid, and robust, making it suitable for high-throughput analysis in a drug development setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of this compound and IS |
| Collision Energy | To be optimized for each transition |
Method Validation and Data Presentation
A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA.[3] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | <15 | <15 | 85-115 |
| Medium | 100 | <15 | <15 | 85-115 |
| High | 800 | <15 | <15 | 85-115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | >80 | 85-115 |
| High | 800 | >80 | 85-115 |
Visualizations
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in a drug development setting. The presented method can be a valuable tool for researchers investigating the pharmacokinetics and clinical potential of this compound.
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer [frontiersin.org]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Moracin N Solubility & Handling: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with Moracin N in aqueous media. The following information is intended to facilitate the effective use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, a benzofuran derivative, is a hydrophobic compound with low aqueous solubility. While specific quantitative data in various aqueous buffers is limited, its predicted water solubility is approximately 0.063 g/L. Its solubility is expected to be pH-dependent, likely increasing in slightly alkaline conditions due to the ionization of its phenolic hydroxyl groups.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. It is recommended to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium. See Table 1 for a summary of known solvents.[1]
Q3: My this compound is precipitating in my cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.
-
Use a solubilizing agent: Consider using a pharmaceutically acceptable co-solvent or a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility.[2]
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For phenolic compounds like this compound, a slight increase in the pH of the medium (if experimentally permissible) may improve solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of your this compound stock solution in your aqueous medium immediately before use. Do not store diluted aqueous solutions of this compound.
-
Gentle warming and mixing: When preparing your final dilution, gently warm the aqueous medium to 37°C and vortex or sonicate the solution briefly after adding the this compound stock to aid dissolution.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions prepared in an anhydrous organic solvent such as DMSO should be stored at -20°C or -80°C to ensure stability.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, potentially causing precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent System | Reported Solubility | Notes |
| Water | Predicted: 0.063 g/L | Low aqueous solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL (8.06 mM) | This formulation significantly enhances aqueous solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 310.34 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.1034 mg of this compound.
-
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a working solution of this compound in a cell culture medium from a DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: Add the this compound stock solution to the cell culture medium, not the other way around, to minimize the risk of precipitation.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vortex the working solution gently immediately after preparation to ensure homogeneity.
-
Use the freshly prepared working solution for your experiment without delay. Do not store aqueous working solutions.
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Optimizing Moracin N Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Moracin N in cell viability assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: Based on published studies, a broad starting range of 1 µM to 100 µM is recommended for initial screening. For specific cell lines like human non-small-cell lung carcinoma A549 and PC9, concentrations between 10 µM and 45 µM have been shown to induce significant effects on cell viability.[1] It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal working range for your specific cell line.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is a solid[2] and, like many natural phenolic compounds, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the known mechanism of action of this compound on cancer cells?
A3: this compound has been shown to inhibit cell proliferation and induce cell death in cancer cells through multiple mechanisms. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequently triggers apoptosis and autophagy.[1] Additionally, this compound can inhibit the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[1]
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. The stability of similar phenolic compounds can be affected by factors such as pH, light, and temperature. Storing stock solutions at -20°C or -80°C and minimizing freeze-thaw cycles is recommended.
Q5: Can this compound interfere with colorimetric cell viability assays like MTT or XTT?
A5: Phenolic compounds, due to their antioxidant properties, can potentially interfere with tetrazolium-based assays like MTT and XTT by directly reducing the tetrazolium salt, leading to a false-positive signal for cell viability.[3] It is essential to include a "compound-only" control (this compound in cell-free media) to assess any direct reduction of the assay reagent.
Troubleshooting Guides
This section addresses common issues encountered when using this compound in cell viability assays.
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in MTT/XTT assay | 1. Direct reduction of the tetrazolium salt by this compound. 2. Contamination of reagents or cell cultures. | 1. Run a "compound-only" control (this compound in cell-free media with the assay reagent). Subtract the background absorbance from the absorbance of the treated cells. 2. Use sterile techniques and fresh reagents. Check for microbial contamination in the cell cultures. |
| Inconsistent or non-reproducible results | 1. Precipitation of this compound in the culture medium. 2. Inaccurate pipetting or cell seeding. 3. Degradation of this compound stock solution. | 1. Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing a fresh dilution from a higher concentration stock to minimize the volume of organic solvent added. Consider using a different solvent or a solubilizing agent if compatible with your cells. 2. Ensure proper mixing of cell suspensions before seeding and use calibrated pipettes. 3. Prepare fresh dilutions of this compound for each experiment and avoid multiple freeze-thaw cycles of the stock solution. |
| Unexpectedly high cell viability at high this compound concentrations | 1. This compound interference with the assay readout. 2. The chosen concentration range is not cytotoxic to the specific cell line. 3. The incubation time is too short to observe cytotoxic effects. | 1. As mentioned, run a compound-only control. Consider using an alternative viability assay that measures a different cellular parameter, such as the LDH assay (measures membrane integrity) or a crystal violet assay (measures cell number). 2. Expand the concentration range in your dose-response experiment. 3. Increase the incubation time with this compound (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Low signal or poor dynamic range | 1. The cell seeding density is too low or too high. 2. The incubation time with the assay reagent is not optimal. | 1. Optimize the cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the experiment. 2. Follow the manufacturer's instructions for the specific assay kit regarding the optimal incubation time with the reagent. |
Data Presentation
Table 1: Reported Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effects | Reference |
| A549 | Human Non-Small-Cell Lung Carcinoma | MTT | 0 - 45 µM | Inhibition of cell proliferation, induction of apoptosis and autophagy | [1] |
| PC9 | Human Non-Small-Cell Lung Carcinoma | MTT | 0 - 30 µM | Inhibition of cell proliferation, induction of apoptosis and autophagy | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Include a "compound-only" control (medium with this compound but no cells) to check for interference.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
XTT Cell Viability Assay
This protocol is an alternative to the MTT assay and offers the advantage of a water-soluble formazan product.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Addition:
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Sample Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate for the time specified in the kit's protocol (usually 10-30 minutes) at room temperature, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add the stop solution to each well.
-
Measure the absorbance at the wavelength specified in the kit's manual (typically around 490 nm).
-
Visualizations
Caption: General experimental workflow for assessing cell viability with this compound.
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H18O4 | CID 641376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Moracin N in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Moracin N in cellular models. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on possible off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound in cancer cell lines?
A1: this compound has been shown to inhibit cell proliferation and induce both apoptosis and autophagy in non-small-cell lung carcinoma (NSCLC) cells. Its mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and apoptosis.[1] Concurrently, this compound inhibits the AKT/mTOR signaling pathway, a key regulator of autophagy, leading to its induction.[1]
Q2: My cells are showing unexpected phenotypic changes at concentrations of this compound that are not cytotoxic. What could be the cause?
A2: Unexpected phenotypic changes at non-cytotoxic concentrations may be indicative of off-target effects. This compound belongs to the benzofuran class of compounds, which have been reported to interact with a variety of cellular targets other than those directly involved in apoptosis and autophagy. We recommend investigating potential off-target interactions with kinases and ion channels, as these are known targets for other benzofuran derivatives.
Q3: Are there any known or predicted off-target kinase interactions for this compound?
A3: While a comprehensive kinase screen for this compound has not been published, several studies on structurally related benzofuran compounds suggest potential interactions with various kinases. For instance, different benzofuran derivatives have been identified as inhibitors of Aurora B kinase, Pim kinases, CLK1, and CDK2.[2][3] Given the shared chemical scaffold, it is plausible that this compound may exhibit some level of activity against these or other kinases. We recommend performing a broad kinase panel screen to empirically determine the selectivity profile of this compound in your experimental system.
Q4: Could this compound be affecting ion channel activity in my cells?
A4: There is evidence to suggest that compounds from Morus alba, the natural source of this compound, can modulate ion channel activity. Specifically, extracts from Morus alba have been shown to inhibit chloride channels and enhance sodium ion absorption in vitro.[4] Therefore, it is possible that this compound could have direct or indirect effects on ion channels, which could manifest as changes in membrane potential or ion flux. If your experimental readouts are sensitive to ion channel function, we advise conducting electrophysiological studies, such as patch-clamp analysis.
Q5: I am observing cytotoxicity in a non-cancerous cell line. What is the known cytotoxicity profile of this compound?
A5: The majority of published data focuses on the cytotoxicity of this compound against cancer cell lines. For example, the IC50 values in A549 and PC9 lung cancer cells have been reported to be 48.4 µM and 6.6 µM, respectively, after 72 hours of treatment.[1] However, data on non-cancerous cell lines is limited. Some studies on other benzofuran derivatives have shown a degree of selectivity for cancer cells over normal cells. For instance, certain 3-(piperazinylmethyl)benzofuran derivatives displayed significantly higher IC50 values in the normal human lung fibroblast cell line MRC-5 compared to the A-549 cancer cell line.[2] It is crucial to determine the cytotoxic profile of this compound in your specific non-cancerous cell model using a dose-response study.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number and Health | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Compound Stability and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution as recommended by the supplier, protected from light. |
| Assay Incubation Time | The cytotoxic effect of this compound is time-dependent.[1] Ensure that the incubation time is consistent across all experiments. |
| Seeding Density | Cell density can influence drug efficacy. Optimize and maintain a consistent cell seeding density for your cytotoxicity assays. |
Problem 2: Western blot results show unexpected changes in signaling pathways unrelated to mTOR or apoptosis.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Activity | As benzofurans are known to interact with various kinases, this compound may be modulating other signaling pathways. Perform a phospho-kinase array or a broad-spectrum kinase activity assay to identify unexpected phosphorylation events. Validate any hits by western blot using phospho-specific antibodies for the identified off-targets. |
| Secondary Effects of ROS Production | The induction of ROS by this compound can lead to widespread cellular stress and activation of various stress-response pathways.[1] Include a control group where cells are co-treated with this compound and an antioxidant like N-acetylcysteine (NAC) to determine if the observed pathway modulation is ROS-dependent. |
| Gene Expression Changes | Off-target effects can lead to broader changes in gene expression. Consider performing RNA-sequencing (RNA-seq) to get a global view of the transcriptional changes induced by this compound in your cellular model. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | A549 | Human Non-Small Cell Lung Cancer | 72 | 48.4 | [1] |
| This compound | PC9 | Human Non-Small Cell Lung Cancer | 72 | 6.6 | [1] |
| Benzofuran Derivative 9h | A-549 | Human Non-Small Cell Lung Cancer | Not Specified | 1.71 | [2] |
| Benzofuran Derivative 9h | MRC-5 | Human Normal Lung Fibroblast | Not Specified | 27.70 | [2] |
| Benzofuran Derivative 11d | A-549 | Human Non-Small Cell Lung Cancer | Not Specified | Not Reported | [2] |
| Benzofuran Derivative 11d | MRC-5 | Human Normal Lung Fibroblast | Not Specified | 74.00 | [2] |
| Benzofuran Derivative 13b | A-549 | Human Non-Small Cell Lung Cancer | Not Specified | Not Reported | [2] |
| Benzofuran Derivative 13b | MRC-5 | Human Normal Lung Fibroblast | Not Specified | 18.10 | [2] |
| Morusin | A375 | Human Melanoma | 24 | 4.634 | [5] |
| Morusin | MV3 | Human Melanoma | 24 | 9.7 | [5] |
| Morusin | PIG1 | Normal Human Melanocytes | 24 | 21.04 | [5] |
| Morusin | HaCaT | Human Keratinocytes | 24 | 18.01 | [5] |
Table 2: Potential Off-Target Kinase Families for Benzofuran Derivatives
| Kinase Family/Target | Specific Examples | Reference |
| Serine/Threonine Kinases | Aurora B, Pim-1, CLK1, GSK-3β, CDK2 | [2][3] |
| Tyrosine Kinases | c-Src, EGFR | [6] |
Experimental Protocols
A summary of key experimental methodologies is provided below. For detailed step-by-step procedures, please refer to the cited literature.
Kinase Inhibitor Profiling
-
Objective: To determine the selectivity of this compound against a broad panel of kinases.
-
Methodology: A common method is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.
-
A panel of recombinant kinases is prepared.
-
Each kinase is incubated with its specific substrate, ATP, and a range of concentrations of this compound.
-
After the kinase reaction, a reagent is added to convert the remaining ATP to light. The amount of light is inversely proportional to the kinase activity.
-
The IC50 values for each kinase are calculated to determine the inhibitory profile of this compound.
-
Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of proteins in a specific signaling pathway.
-
Methodology:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moracin N Experimentation
Welcome to the technical support center for researchers working with Moracin N. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly concerning its Reactive Oxygen Species (ROS)-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a natural benzofuran derivative extracted from the leaves of Morus alba L.[1][2][3] In cancer research, it has been identified as a potent anticancer agent.[1][2][3] Its primary mechanism involves the induction of apoptosis (programmed cell death) and autophagy in cancer cells, driven by a significant increase in intracellular Reactive Oxygen Species (ROS).[1][2][3]
Q2: Why is this compound exhibiting toxicity to my non-cancerous cell line?
While this compound's anticancer effects are linked to ROS-induced cell death, high concentrations of ROS can be toxic to all cell types, not just cancerous ones. If you are observing toxicity in a non-cancerous cell line, it is likely due to overwhelming oxidative stress that the cells' endogenous antioxidant systems cannot counteract. It is crucial to determine the optimal dose- and time-dependent effects of this compound on your specific cell line.
Q3: How can I mitigate the ROS-induced toxicity of this compound in my experiments?
The most direct way to mitigate ROS-induced toxicity is by co-treatment with an antioxidant. The most commonly cited and effective antioxidant for this purpose is N-acetylcysteine (NAC).[1][2][3] NAC is a precursor to L-cysteine, which is a component of the major intracellular antioxidant glutathione (GSH), and it can also act as a direct ROS scavenger.[4][5]
Q4: What is the recommended concentration of N-acetylcysteine (NAC) to use?
Based on published studies, a concentration of 5 mM NAC has been shown to effectively reduce ROS generation in cells treated with this compound.[1][2] However, the optimal concentration may vary depending on the cell type and the concentration of this compound used. It is advisable to perform a dose-response experiment to determine the most effective, non-toxic concentration of NAC for your specific experimental setup.
Q5: Are there other antioxidants I can use to mitigate this compound-induced ROS?
Yes, several other antioxidants are commonly used in cell culture to reduce oxidative stress. These include:
-
Ascorbic acid (Vitamin C): A well-known antioxidant.
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[6]
-
Glutathione (GSH): A critical intracellular antioxidant, though its cell permeability can be a limitation.[4][6]
-
Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[5]
The choice of antioxidant may depend on the specific experimental question and cell type.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: Your cell line may be particularly sensitive to oxidative stress.
-
Troubleshooting Steps:
-
Perform a detailed dose-response and time-course experiment: This will help you identify the IC50 (half-maximal inhibitory concentration) and the optimal time point for your experiments.
-
Co-treat with an antioxidant: As a control, include a condition where cells are pre-treated with an antioxidant like N-acetylcysteine (NAC) to confirm that the observed toxicity is indeed ROS-mediated.
-
Check cell culture conditions: Ensure that your cell culture medium is fresh and that cells are not under any other stresses (e.g., nutrient deprivation, contamination) that could exacerbate the effects of this compound.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, WST-1).
-
Possible Cause 1: Interference of this compound or antioxidants with the assay reagents.
-
Troubleshooting Steps:
-
Run a cell-free control: Add this compound and/or your antioxidant to the assay medium without cells to see if they directly react with the assay reagents (e.g., reduce MTT).
-
Wash cells before adding assay reagent: After the treatment period, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual compounds before adding the viability assay reagent.
-
-
Possible Cause 2: Variation in cell seeding density.
-
Troubleshooting Steps:
-
Ensure uniform cell seeding: Use a well-calibrated pipette and ensure a single-cell suspension to seed the same number of cells in each well.
-
Allow cells to adhere properly: Before adding any treatments, allow adherent cells sufficient time to attach firmly to the plate.
-
Issue 3: Weak or no signal in ROS detection assays (e.g., using DCFH-DA).
-
Possible Cause 1: Suboptimal concentration or incubation time for the ROS probe.
-
Troubleshooting Steps:
-
Optimize probe concentration and loading time: The optimal conditions for DCFH-DA can vary between cell types. Titrate the probe concentration and incubation time to achieve a good signal-to-noise ratio.
-
Include a positive control: Treat a set of cells with a known ROS inducer (e.g., hydrogen peroxide, H₂O₂) to ensure that the probe and detection method are working correctly.
-
-
Possible Cause 2: Rapid quenching of ROS by cellular antioxidants.
-
Troubleshooting Steps:
-
Measure ROS at an earlier time point: ROS production can be an early event. Perform a time-course experiment to identify the peak of ROS generation.
-
Consider a more sensitive probe: If you suspect low levels of ROS, you might need to use a more sensitive fluorescent probe.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Intracellular ROS Levels in A549 and PC9 Lung Cancer Cells. [1][2]
| Cell Line | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| A549 | 0 (Control) | ~100 |
| 15 | ~180 | |
| 30 | ~250 | |
| 45 | ~320 | |
| PC9 | 0 (Control) | ~100 |
| 10 | ~160 | |
| 20 | ~220 | |
| 30 | ~280 |
Data are estimated from figures in the cited source and are for illustrative purposes.
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced ROS Generation in A549 Cells. [1][2]
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Control | ~100 |
| This compound (30 µM) | ~250 |
| This compound (30 µM) + NAC (5 mM) | ~150 |
| NAC (5 mM) | ~100 |
Data are estimated from figures in the cited source and are for illustrative purposes.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS using DCFH-DA and Flow Cytometry
This protocol allows for the quantification of intracellular ROS levels.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (optional, for mitigation control)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified time. For mitigation experiments, pre-treat cells with NAC for 1-2 hours before adding this compound.
-
Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.
-
Probe Loading: Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubation: Incubate the cells in the dark for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer. Detect the fluorescence of dichlorofluorescein (DCF) in the green channel (typically excited at 488 nm and emission measured at ~525 nm).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cell death.
Caption: General experimental workflow for studying this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Moracin N-related experimental design. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound primarily induces apoptosis and autophagy in cancer cells, particularly non-small-cell lung carcinoma (NSCLC), through the generation of Reactive Oxygen Species (ROS).[1][2] This increase in ROS leads to the inhibition of the AKT/mTOR signaling pathway, a key regulator of cell growth and survival.[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. For inducing apoptosis and autophagy in NSCLC cell lines like A549 and PC9, concentrations ranging from 10 µM to 45 µM have been shown to be effective.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound solutions?
A3: this compound is a natural product and may have limited aqueous solubility. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (generally below 0.5%, and ideally at 0.1%) to avoid solvent-induced cytotoxicity.[3][4][5] Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to perform stability tests of this compound in your specific cell culture media, as natural compounds can degrade or precipitate over time.[6][7]
Q4: How can I distinguish between this compound-induced autophagy and a blockage of autophagic flux?
A4: An increase in the number of autophagosomes (observed via LC3-II accumulation or GFP-LC3 puncta) does not definitively indicate an induction of autophagy; it could also signify a blockage in the degradation of autophagosomes.[8][9][10] To confirm an increase in autophagic flux, it is essential to measure the degradation of autophagic substrates (like p62/SQSTM1) or to perform an autophagy flux assay. This typically involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.[11][12]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | - Uneven cell seeding.- "Edge effect" in 96-well plates.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Use calibrated pipettes and practice consistent pipetting technique. |
| Low signal or unexpected results | - this compound interfering with the MTT reagent.- Incomplete solubilization of formazan crystals. | - Run a control with this compound in cell-free media to check for direct reduction of MTT.- Ensure complete dissolution of formazan crystals by vigorous pipetting or using a plate shaker. Consider using alternative solvents if DMSO is ineffective. |
| Vehicle (DMSO) control shows cytotoxicity | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.[5] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of Annexin V+/PI+ cells, even at early time points | - this compound concentration is too high, leading to rapid cell death and secondary necrosis.- Harsh cell handling during harvesting (for adherent cells). | - Perform a time-course and dose-response experiment to identify optimal conditions for observing early apoptosis.- Use a gentle cell detachment method, such as accutase or scraping in cold PBS, instead of harsh trypsinization. |
| Weak Annexin V signal | - Insufficient incubation time with Annexin V.- Low binding of Annexin V due to incorrect buffer composition. | - Follow the manufacturer's protocol for recommended incubation times.- Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. |
| High background fluorescence | - Inadequate washing of cells.- Autofluorescence of this compound. | - Increase the number and volume of washing steps.- Run an unstained control with this compound-treated cells to assess its intrinsic fluorescence and compensate accordingly during flow cytometry analysis. |
Western Blotting for Signaling Pathways (e.g., AKT/mTOR)
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins | - Protein degradation due to phosphatase activity.- Low abundance of the target protein. | - Prepare cell lysates with phosphatase and protease inhibitors.- Load a higher amount of protein on the gel. |
| Non-specific bands | - Antibody concentration is too high.- Inadequate blocking. | - Titrate the primary antibody to determine the optimal concentration.- Optimize blocking conditions (e.g., increase blocking time, try different blocking agents like BSA or non-fat milk). |
| Inconsistent LC3-II/LC3-I ratios | - LC3-II is degraded during the autophagic process.- Simple comparison of LC3-I and LC3-II bands can be misleading due to differential antibody affinity.[8] | - To assess autophagic flux, compare LC3-II levels in the presence and absence of lysosomal inhibitors.- Normalize LC3-II levels to a loading control rather than calculating a ratio to LC3-I.[9] |
Quantitative Data Summary
| Parameter | Cell Line | Value | Treatment Conditions |
| IC50 | A549 | 48.4 µM | 48 hours |
| IC50 | PC9 | 6.6 µM | 48 hours |
| ROS Induction | A549 | Dose-dependent increase | 15, 30, and 45 µM for 48 hours |
| ROS Induction | PC9 | Dose-dependent increase | 10, 20, and 30 µM for 48 hours |
| Autophagy Induction (LC3-II increase) | A549 | Dose- and time-dependent | 0-45 µM for 6, 12, and 24 hours |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Western Blot for LC3 Conversion
-
Cell Lysis: After treatment with this compound (with and without lysosomal inhibitors), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Visualizations
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. micronanoeducation.org [micronanoeducation.org]
- 8. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 10. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Best Pharmacological Autophagy Inducers and Inhibitors | Bio-Techne [bio-techne.com]
- 12. FAQs – LC3 and Autophagy [novusbio.com]
Validation & Comparative
Moracin N vs. Resveratrol: A Comparative Guide to Neuroprotective Efficacy
In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, Moracin N and resveratrol, both stilbenoids, have garnered attention for their potential neuroprotective properties. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Overview
While both this compound and resveratrol exhibit neuroprotective potential, the depth of scientific investigation into each compound varies significantly. Resveratrol has been extensively studied, with a large body of evidence supporting its beneficial effects across various models of neurological disorders. In contrast, research on this compound is in its nascent stages, with current studies primarily focused on its anti-neuroinflammatory properties.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and resveratrol, offering a side-by-side look at their efficacy in different experimental settings.
Table 1: Effects of this compound on Neuroinflammation
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | BV2 microglia | LPS (100 ng/mL) + this compound | 1, 5, 10 µM | Inhibition of NO production by 18.2%, 58.6%, and 85.3% respectively. | |
| Prostaglandin E2 (PGE2) Production | BV2 microglia | LPS (100 ng/mL) + this compound | 1, 5, 10 µM | Inhibition of PGE2 production by 21.4%, 63.1%, and 90.2% respectively. | |
| TNF-α Production | BV2 microglia | LPS (100 ng/mL) + this compound | 1, 5, 10 µM | Inhibition of TNF-α production by 15.8%, 55.3%, and 88.7% respectively. | |
| IL-6 Production | BV2 microglia | LPS (100 ng/mL) + this compound | 1, 5, 10 µM | Inhibition of IL-6 production by 12.5%, 48.9%, and 82.4% respectively. |
Table 2: Neuroprotective Effects of Resveratrol
| Parameter | Model | Treatment | Concentration/Dose | Result | Reference |
| Cell Viability | SH-SY5Y cells | 6-OHDA-induced toxicity + Resveratrol | 10, 20, 40 µM | Increased cell viability in a dose-dependent manner. | |
| Apoptosis Rate | SH-SY5Y cells | 6-OHDA-induced toxicity + Resveratrol | 10, 20, 40 µM | Decreased apoptosis rate in a dose-dependent manner. | |
| Reactive Oxygen Species (ROS) | SH-SY5Y cells | 6-OHDA-induced toxicity + Resveratrol | 10, 20, 40 µM | Reduced intracellular ROS levels. | |
| Neuronal Apoptosis | Rat model of cerebral ischemia | Resveratrol | 20 mg/kg | Significantly reduced neuronal apoptosis in the ischemic penumbra. | |
| Infarct Volume | Rat model of cerebral ischemia | Resveratrol | 20 mg/kg | Reduced cerebral infarct volume by approximately 50%. |
Experimental Protocols
This compound Anti-Neuroinflammatory Assay
-
Cell Culture: Murine BV2 microglial cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with various concentrations of this compound (1, 5, 10 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these pro-inflammatory cytokines in the cell culture medium were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Resveratrol Neuroprotection Assay (In Vitro)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Neurotoxicity: Cells were exposed to 6-hydroxydopamine (6-OHDA) to induce neurotoxicity, a common in vitro model for Parkinson's disease.
-
Treatment: Cells were pre-treated with resveratrol (10, 20, 40 µM) for a specified period before the addition of 6-OHDA.
-
Assessment of Neuroprotection:
-
Cell Viability: Cell viability was assessed using the MTT assay.
-
Apoptosis: The rate of apoptosis was determined by flow cytometry using Annexin V-FITC/propidium iodide staining.
-
Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and resveratrol are mediated through distinct yet potentially overlapping signaling pathways.
This compound's Anti-Neuroinflammatory Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of microglia, which are the primary immune cells of the central nervous system. Over-activation of microglia contributes to neuronal damage through the release of pro-inflammatory mediators. This compound has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 in activated microglia. The precise upstream signaling targets of this compound are still under investigation.
Caption: this compound inhibits LPS-induced microglial activation and subsequent neuroinflammation.
Resveratrol's Multi-Target Neuroprotective Pathways
Resveratrol's neuroprotective mechanisms are multifaceted, involving the modulation of several key signaling pathways. It is known to activate SIRT1, a protein deacetylase, which in turn can deacetylate and activate downstream targets like PGC-1α, leading to mitochondrial biogenesis and reduced oxidative stress. Resveratrol also activates the Nrf2 pathway, a master regulator of the antioxidant response, and the AMPK pathway, which is crucial for cellular energy homeostasis. Furthermore, it can inhibit pro-apoptotic pathways.
Caption: Resveratrol's neuroprotective effects are mediated by multiple signaling pathways.
Conclusion
Both this compound and resveratrol hold promise as neuroprotective agents. Resveratrol is a well-characterized compound with a broad spectrum of action against oxidative stress, apoptosis, and neuroinflammation. This compound, while less studied, shows potent anti-neuroinflammatory activity. The direct comparative efficacy of these two compounds has yet to be established. Future research should focus on head-to-head studies to elucidate their relative potencies and therapeutic potential in various models of neurodegenerative diseases. This will be crucial for guiding the development of novel and effective treatments.
A Comparative Guide to the Biological Activities of Moracin N and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two naturally occurring compounds, Moracin N and quercetin. While quercetin is a widely studied flavonoid with a wealth of experimental data, research on this compound, a benzofuran derivative, is less extensive. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison for researchers in drug discovery and development.
Introduction to the Compounds
This compound is a prenylated benzofuran, a class of compounds found in plants of the Morus (mulberry) genus.[1] The moracin family of compounds has garnered interest for a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1]
Quercetin is a ubiquitous flavonoid found in numerous fruits, vegetables, and grains. It is one of the most extensively researched flavonoids and is known for its potent antioxidant, anti-inflammatory, and anticancer effects. Its biological activities are attributed to its ability to modulate multiple cellular signaling pathways.
Quantitative Comparison of Biological Activities
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Moracin P | HCT116 | Colon Cancer | Value not specified, but active | [2] |
| SW620 | Colon Cancer | Value not specified, but active | [2] | |
| ASPC-1 | Pancreatic Cancer | Value not specified, but active | [2] | |
| CAPAN-1 | Pancreatic Cancer | Value not specified, but active | [2] | |
| MKN45 | Gastric Cancer | Value not specified, but active | [2] | |
| HGC27 | Gastric Cancer | Value not specified, but active | [2] | |
| Morusin | A375 | Melanoma | 4.634 | [3] |
| MV3 | Melanoma | 9.7 | [3] | |
| Quercetin | HCT-116 | Colon Cancer | 32 - 36 | [4] |
| Various | Various | IC50 values vary widely depending on the cell line and experimental conditions. |
*Note: Data for this compound is not available. Data for the related compounds Moracin P and Morusin are provided for context.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Citation |
| Moracin M | IL-6 Production Inhibition | IL-1β-treated A549 lung epithelial cells | IC50 = 8.1 µM | [5] |
| Moracin O & P | NF-κB Activation Inhibition | TRAIL-induced HaCaT keratinocytes | Significant inhibition at 3 nM | [6] |
| Quercetin | Various | Various | Potent inhibitor of inflammatory mediators and pathways. |
*Note: Data for this compound is not available. Data for related moracin compounds are provided for context.
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 | Citation |
| Moracin M & N * | Moderate activity | [7] |
| Quercetin | Apparent reaction rate constant: 0.34 ± 0.06 s⁻¹ | [8] |
*Note: Specific IC50 value for this compound is not available.
Table 4: Tyrosinase Inhibition Activity
| Compound | IC50 (µM) | Citation |
| This compound | Data not available | |
| Quercetin | Variable, generally a known tyrosinase inhibitor | [9][10] |
Signaling Pathways
Both moracin compounds and quercetin have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Moracin Family and Associated Signaling Pathways
While specific data for this compound is limited, studies on other moracins, such as Moracin M, O, P, and the related compound morusin, have demonstrated their ability to interfere with the NF-κB and MAPK signaling pathways.[5][11][12] The MAPK pathway, which includes ERK, JNK, and p38, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[11][13][14] The NF-κB pathway is a key regulator of the inflammatory response.[5][12][15]
Figure 1. Simplified diagram of signaling pathways modulated by the moracin family of compounds.
Quercetin Signaling Pathways
Quercetin is known to interact with a broader range of signaling pathways, including the PI3K/Akt , MAPK , and Wnt/β-catenin pathways. Its multifaceted effects are a result of its ability to influence these interconnected cascades, leading to the regulation of gene expression involved in cell cycle, survival, and angiogenesis.
Figure 2. Overview of major signaling pathways modulated by quercetin.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of compounds like this compound and quercetin.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16][18] The concentration of the formazan, which is dissolved in a solubilizing agent, is measured spectrophotometrically and is directly proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or quercetin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 3. Workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to determine the antioxidant capacity of a compound.[20]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.[20]
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound (this compound or quercetin) in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
Quercetin is a well-characterized flavonoid with a broad spectrum of biological activities, supported by extensive experimental data and a clear understanding of its molecular mechanisms. In contrast, while the moracin family of compounds, including this compound, shows promise as bioactive molecules, particularly in the areas of anticancer and anti-inflammatory research, there is a significant lack of specific quantitative data for this compound itself.
For researchers and drug development professionals, quercetin serves as a benchmark compound with established protocols and known signaling pathway interactions. This compound and its related compounds represent a promising area for further investigation. Future research should focus on generating robust quantitative data for this compound's biological activities, elucidating its specific molecular targets and signaling pathways, and conducting direct comparative studies with well-known compounds like quercetin to fully understand its therapeutic potential.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Moracin C, A Phenolic Compound Isolated from Artocarpus heterophyllus, Suppresses Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 15. researchgate.net [researchgate.net]
- 16. researchhub.com [researchhub.com]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. mdpi.com [mdpi.com]
In Vivo Validation of Moracin N's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of Moracin N, a natural benzofuran derivative isolated from Morus alba. Due to the current absence of published in vivo efficacy data for this compound, this guide leverages extensive in vitro findings and draws comparisons with a structurally related compound, Chalcomoracin, and the standard-of-care chemotherapeutic agent, cisplatin. This guide is intended to provide a framework for the potential in vivo validation of this compound and to objectively present its preclinical standing against established anticancer agents.
Overview of Anticancer Potential
This compound has demonstrated significant cytotoxic and anti-proliferative effects against non-small cell lung cancer (NSCLC) cells in vitro. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS) and inhibition of the PI3K/AKT/mTOR signaling pathway. While these in vitro results are promising, in vivo validation is a critical next step in its development as a potential therapeutic agent.
In the absence of direct in vivo data for this compound, we present a comparative analysis with Chalcomoracin, another bioactive compound from Morus alba with a similar structural backbone, and cisplatin, a widely used chemotherapeutic for lung cancer.
Comparative In Vivo Efficacy
The following table summarizes the available in vivo data for Chalcomoracin and cisplatin in human lung cancer xenograft models. This data provides a benchmark for the potential efficacy that could be anticipated from in vivo studies of this compound.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Chalcomoracin | H460 Human NSCLC Xenograft | Nu/Nu Mice | 50 mg/kg, daily oral gavage for 7 days | 76.4% | [1] |
| Cisplatin | A549 Human NSCLC Xenograft | NOD/SCID Mice | 2 mg/kg, q3d x 5, intraperitoneal injection | Not explicitly stated, but significant tumor growth inhibition observed. | [2] |
| Cisplatin | Lewis Lung Carcinoma | C57BL/6 Mice | 3 mg/kg, intraperitoneal injection prior to first radiation dose | Significant tumor suppression, especially in combination with radiation. | [3] |
| Cisplatin | H526 SCLC Xenograft | Athymic Nude Mice | 3.0 mg/kg, single intraperitoneal injection | Induced tumor regression. | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are representative experimental protocols for establishing and utilizing a human lung cancer xenograft model for evaluating the in vivo anticancer efficacy of a test compound.
Human Lung Cancer Xenograft Model Protocol
-
Cell Culture: Human non-small cell lung cancer cell lines (e.g., A549 or H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Animal Model: Female athymic nude mice or NOD/SCID mice (4-6 weeks old) are used for tumor implantation.[1][2] All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Inoculation: 2 x 10^6 to 4 x 10^7 cancer cells are suspended in 0.1-0.2 mL of serum-free medium or PBS and injected subcutaneously into the right flank of each mouse.[3][5]
-
Tumor Growth Monitoring: Tumor dimensions are measured every 2-3 days using a digital caliper, and tumor volume is calculated using the formula: (length × width²) / 2.[2]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-300 mm³), mice are randomized into control and treatment groups.[3][6]
-
Vehicle Control Group: Receives the vehicle used to dissolve the test compound (e.g., PBS, 1% polysorbate).[6]
-
Test Compound Group (e.g., this compound): Receives the compound at predetermined doses and schedules (e.g., daily oral gavage or intraperitoneal injection).
-
Positive Control Group (e.g., Cisplatin): Receives a standard chemotherapeutic agent at a clinically relevant dose and schedule (e.g., 2-3 mg/kg intraperitoneally).[2][3]
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Body Weight: Monitored as an indicator of systemic toxicity.[2]
-
Survival Analysis: In some studies, animals are monitored for survival endpoints.
-
-
Tissue Harvesting and Analysis: At the end of the study, tumors and major organs are excised, weighed, and processed for histopathological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, created using Graphviz (DOT language), illustrate the proposed anticancer mechanism of this compound and a typical in vivo experimental workflow.
Caption: Proposed anticancer signaling pathway of this compound.
Caption: Experimental workflow for in vivo anticancer efficacy testing.
Conclusion and Future Directions
The in vitro evidence for this compound's anticancer activity is compelling, highlighting its potential as a novel therapeutic agent for non-small cell lung cancer. However, the lack of in vivo data represents a significant gap in its preclinical development. The in vivo efficacy of the related compound, Chalcomoracin, suggests that this compound may also exhibit significant tumor growth inhibition in animal models.
Future research should prioritize conducting well-designed in vivo studies to:
-
Determine the maximum tolerated dose and optimal dosing schedule for this compound.
-
Quantify its tumor growth inhibitory effects in relevant lung cancer xenograft models.
-
Compare its efficacy directly against standard-of-care agents like cisplatin.
-
Investigate its pharmacokinetic and pharmacodynamic properties.
Such studies are essential to validate the promising in vitro findings and to justify the further clinical development of this compound as a novel anticancer therapeutic.
References
- 1. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse xenograft model [bio-protocol.org]
- 6. Genistein enhances the effect of cisplatin on the inhibition of non-small cell lung cancer A549 cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Inhibitors: Moracin N vs. Ferrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemic injuries, and cancer. Consequently, the identification and characterization of potent and specific ferroptosis inhibitors are of significant interest in therapeutic development. This guide provides a detailed comparison of two prominent ferroptosis inhibitors: the well-established synthetic compound, Ferrostatin-1, and the natural product, Moracin N.
At a Glance: this compound vs. Ferrostatin-1
| Feature | This compound | Ferrostatin-1 |
| Origin | Natural, isolated from mulberry leaves (Morus alba) | Synthetic |
| Primary Mechanism | Indirect; Activates the Keap1/Nrf2 antioxidant signaling pathway | Direct; Radical-trapping antioxidant (RTA) |
| Key Molecular Action | Promotes the transcription of antioxidant genes (e.g., GPX4, SLC7A11) | Scavenges lipid peroxyl radicals, preventing lipid peroxidation |
| Reported Efficacy | Neuroprotective in ischemic stroke models, antioxidant | Potent inhibitor of erastin- and RSL3-induced ferroptosis |
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and Ferrostatin-1 lies in their mechanism of inhibiting ferroptosis. Ferrostatin-1 acts as a direct, frontline defender, while this compound functions as a strategic commander, bolstering the cell's internal defense systems.
Ferrostatin-1: The Radical Scavenger
Ferrostatin-1 is a potent lipophilic antioxidant that directly intercepts and neutralizes lipid peroxyl radicals, the key executioners of ferroptotic cell death.[1] By donating a hydrogen atom, Ferrostatin-1 breaks the chain reaction of lipid peroxidation, thus preserving membrane integrity and preventing cell lysis.[2] Its efficacy is attributed to its ability to efficiently scavenge initiating alkoxyl radicals produced by the reaction of ferrous iron with lipid hydroperoxides.[3]
This compound: The Nrf2 Pathway Activator
In contrast, this compound takes an indirect but powerful approach by activating the Keap1/Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[4] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for degradation. This compound is thought to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[4] There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, including Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter subunit SLC7A11.[4] Upregulation of these genes enhances the cell's capacity to neutralize lipid peroxides and synthesize glutathione (GSH), a critical cofactor for GPX4, thereby building a robust defense against ferroptotic stimuli.
Performance Data: A Quantitative Comparison
Direct comparative studies evaluating this compound and Ferrostatin-1 under identical experimental conditions are limited. However, data from independent studies provide insights into their respective potencies.
Table 1: In Vitro Efficacy of this compound and Ferrostatin-1
| Compound | Assay | Cell Line | Inducer | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | Cellular Antioxidant Activity | HepG2 | - | EC₅₀: 24.92 µM | [5] |
| This compound | DPPH Radical Scavenging | - | - | IC₅₀: 40.00 µM | [5] |
| Ferrostatin-1 | Ferroptosis Inhibition | HT-1080 | Erastin | EC₅₀: 60 nM | [6] |
| Ferrostatin-1 | Ferroptosis Inhibition | PC12 | Oxygen-Glucose Deprivation | Effective at 1 µM | [7] |
| Ferrostatin-1 | Neuroprotection | HT-22 | Glutamate | Effective at 3-12 µM | [3] |
Table 2: In Vivo Efficacy of this compound and Ferrostatin-1
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Mouse model of ischemic stroke (MCAO) | 20 mg/kg/day (i.c.v.) | Reduced brain infarct volume and neurological deficits. | [4] |
| Ferrostatin-1 | Mouse model of intracerebral hemorrhage | 10 mg/kg (in situ) | Inhibited neuronal death and reduced injury volume. | [1] |
| Ferrostatin-1 | Neonatal rat model of hypoxic-ischemic brain damage | - | Alleviated brain injury. | [7] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates higher potency.
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate ferroptosis inhibitors. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the ferroptosis inducer (e.g., erastin, RSL3) with or without the ferroptosis inhibitor (this compound or Ferrostatin-1).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to quantify lipid peroxidation in live cells.
-
Cell Seeding and Treatment: Plate and treat cells as described for the cell viability assay.
-
Probe Staining: Incubate the treated cells with the C11-BODIPY 581/591 probe.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The C11-BODIPY probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Conclusion
Both this compound and Ferrostatin-1 are valuable tools for studying and potentially treating conditions involving ferroptosis.
-
Ferrostatin-1 stands out for its high potency and direct mechanism of action, making it an excellent choice for experiments requiring rapid and robust inhibition of lipid peroxidation. Its well-defined EC₅₀ value in various cancer cell lines makes it a reliable positive control in ferroptosis assays.
-
This compound , with its unique mechanism of activating the Nrf2 antioxidant pathway, offers a different therapeutic strategy. By enhancing the cell's endogenous defense mechanisms, it may provide a more sustained and broader protective effect against oxidative stress beyond just inhibiting ferroptosis. Its natural origin may also be advantageous for certain drug development pipelines.
The choice between this compound and Ferrostatin-1 will depend on the specific research question and experimental context. For direct and potent inhibition of ferroptosis, Ferrostatin-1 is the current gold standard. For investigating the role of the Nrf2 pathway in ferroptosis and exploring therapeutic strategies that bolster cellular antioxidant defenses, this compound presents a compelling alternative. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two distinct ferroptosis inhibitors.
References
- 1. Theoretical insights into the antioxidant activity of moracin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates ischaemic brain injury in mice by suppressing neuronal ferroptosis via the activation of the Keap1/Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The radical scavenging activity of moracins: theoretical insights - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06555B [pubs.rsc.org]
Head-to-Head Comparison: Moracin N vs. Erastin in Cellular Stress and Viability
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two small molecules, Moracin N and Erastin, which have garnered significant interest within the research community for their profound effects on cellular viability and distinct modes of action. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and therapeutic development.
Executive Summary
Erastin is a well-characterized and widely utilized small molecule that induces a specific form of iron-dependent, non-apoptotic cell death known as ferroptosis. It primarily functions by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of the antioxidant glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[1][2] This cascade of events results in the accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death.
This compound, a natural benzofuran derivative, presents a more complex and context-dependent mechanistic profile. Research has shown it to possess dual, and seemingly contradictory, activities. In the context of neuronal cells under ischemic stress, this compound acts as a ferroptosis inhibitor , exerting neuroprotective effects through the activation of the Keap1/Nrf2 antioxidant signaling pathway.[3] Conversely, in certain cancer cell lines, this compound has been demonstrated to be a potent inducer of apoptosis and autophagy through the generation of reactive oxygen species (ROS) and inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5]
This guide will dissect these disparate functionalities, presenting the available quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a clear, head-to-head comparison.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and Erastin based on published experimental data.
Table 1: IC50 Values in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation(s) |
| This compound | A549 | Non-small cell lung cancer | 48.4 | 48 | [4] |
| PC9 | Non-small cell lung cancer | 6.6 | 48 | [4] | |
| Erastin | HeLa | Cervical Cancer | 30.88 | 24 | [6][7] |
| SiHa | Cervical Cancer | 29.40 | 24 | [6][7] | |
| NCI-H1975 | Adenocarcinoma | ~5 | Not Specified | [8] | |
| MDA-MB-231 | Breast Cancer | 40 | 24 | [9] | |
| MCF-7 | Breast Cancer | 80 | 24 | [9] | |
| HGC-27 | Gastric Cancer | 14.39 | 24 | [10] |
Table 2: Mechanistic Effects and Biomarker Modulation
| Feature | This compound | Erastin | Citation(s) |
| Primary Mechanism(s) | 1. Ferroptosis Inhibition (via Keap1/Nrf2 activation) 2. Apoptosis/Autophagy Induction (via ROS & PI3K/Akt/mTOR inhibition) | Ferroptosis Induction (via System Xc- inhibition) | [1][3][4] |
| Key Protein Targets/Pathways | Keap1/Nrf2, PI3K/Akt/mTOR | SLC7A11 (System Xc-), GPX4 | [2][3][4][11] |
| Effect on Glutathione (GSH) | Increases synthesis (in neuronal cells) | Depletes | [1][3] |
| Effect on GPX4 | Not reported | Inhibits/Downregulates | [1][12] |
| Effect on SLC7A11 | Not reported | Inhibits | [1][2] |
| Effect on Nrf2 | Activates nuclear translocation | Can be activated as a cellular stress response | [3][6] |
| Effect on ROS | Induces (in cancer cells) | Induces (lipid ROS) | [1][4] |
Signaling Pathways and Mechanisms of Action
The signaling pathways for this compound and Erastin are depicted below using the Graphviz DOT language, illustrating their distinct and, in the case of this compound, dual mechanisms.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the IC50 values of this compound and Erastin.
-
Objective: To measure the metabolic activity of cells as an indicator of viability after treatment with this compound or Erastin.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., A549, PC9, HeLa, SiHa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound or Erastin (e.g., 0-100 µM) for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.[4]
-
References
- 1. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 9. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Meta-Analysis of Moracin N's Therapeutic Potential: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic potential of Moracin N, a natural benzofuran derivative, with other potential anticancer compounds. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics, with a particular focus on lung cancer.
Executive Summary
This compound, isolated from Morus alba, has demonstrated significant anticancer properties, particularly in non-small cell lung cancer (NSCLC) cell lines. Its mechanism of action involves the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways, including the AKT/mTOR and PD-L1/PD-1 pathways.[1] This guide presents a comparative analysis of this compound against other natural compounds, Morusin and Berberine, as well as standard chemotherapeutic agents, Cisplatin and Doxorubicin, based on their cytotoxic effects on the A549 lung cancer cell line.
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against the A549 human non-small cell lung cancer cell line. Lower IC50 values indicate greater potency.
| Compound | IC50 (µM) in A549 Cells | Incubation Time | Reference |
| This compound | 48.4 | 72h | [1] |
| Morusin | ~10-30 µg/ml | Not Specified | [2] |
| Berberine | 131.90 | 24h | [3] |
| Berberine | 80-100 | 48h | |
| Cisplatin | 16.48 | 24h | [4] |
| Cisplatin | 9 | 72h | [5] |
| Cisplatin | 6.14 | Not Specified | [6] |
| Doxorubicin | 0.086 | 24h | [7] |
| Doxorubicin | 0.017 | 48h | [7] |
| Doxorubicin | 1.5 | 48h | [8] |
| Doxorubicin | >20 | 24h | [9] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Mechanistic Insights: Signaling Pathways
The therapeutic effects of this compound and its alternatives are mediated through various signaling pathways. The following diagrams illustrate the key mechanisms of action.
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by morusin in human non-small cell lung cancer cells by suppression of EGFR/STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
Moracin N: A Comparative Analysis Against Standard-of-Care Treatments for Non-Small Cell Lung Cancer
For Immediate Release
This guide provides a detailed comparison of the efficacy of Moracin N, a novel benzofuran derivative, against established standard-of-care treatments for Non-Small Cell Lung Cancer (NSCLC). The analysis is based on in vitro experimental data, focusing on the A549 and PC9 lung cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new anticancer agents.
Executive Summary
This compound demonstrates significant cytotoxic effects against NSCLC cell lines by inducing apoptosis and autophagy through the generation of reactive oxygen species (ROS) and inhibition of the AKT/mTOR signaling pathway.[1][2][3] This guide presents a side-by-side comparison of its in vitro efficacy, specifically its half-maximal inhibitory concentration (IC50), with that of standard chemotherapeutic agents (cisplatin and paclitaxel) and targeted therapies (gefitinib and erlotinib). The data compiled from various studies, selected for their comparable experimental conditions, suggests that this compound holds promise as a potential therapeutic agent, warranting further preclinical and clinical investigation.
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the IC50 values of this compound and standard-of-care treatments in A549 and PC9 human NSCLC cell lines. The data has been curated from studies employing a 48-hour treatment period and the MTT assay for cell viability to ensure a consistent basis for comparison.
Table 1: IC50 Values in A549 Cell Line (48-hour treatment)
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 48.4 | ROS-mediated apoptosis and autophagy, AKT/mTOR inhibition |
| Cisplatin | 7.49 - 36.94 | DNA cross-linking, induction of apoptosis |
| Paclitaxel | 1.645 | Microtubule stabilization, mitotic arrest, apoptosis |
| Erlotinib | >20 | EGFR tyrosine kinase inhibition |
| Gefitinib | 18.9 | EGFR tyrosine kinase inhibition |
Table 2: IC50 Values in PC9 Cell Line (48-hour treatment)
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 6.6 | ROS-mediated apoptosis and autophagy, AKT/mTOR inhibition |
| Cisplatin | ~5.7 (parental) | DNA cross-linking, induction of apoptosis |
| Gefitinib | 1.794 | EGFR tyrosine kinase inhibition |
| Erlotinib | ~0.03 (72h) | EGFR tyrosine kinase inhibition |
Note: The IC50 values for standard-of-care drugs are presented as a range or an approximate value based on data from multiple sources to reflect potential variations between experiments.
Mechanisms of Action: A Comparative Overview
This compound and standard-of-care treatments for NSCLC employ distinct mechanisms to induce cancer cell death. Understanding these differences is crucial for identifying potential synergistic combinations and overcoming drug resistance.
This compound: This compound uniquely triggers both apoptosis and autophagy in NSCLC cells.[1][2][3] Its primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which in turn dysregulates mitochondrial function and leads to apoptosis.[1] Concurrently, this compound inhibits the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, leading to the induction of autophagy.[3]
Cisplatin: As a platinum-based chemotherapeutic agent, cisplatin's primary mode of action is the formation of DNA adducts, leading to DNA damage.[4][5] This damage triggers a cellular response that can result in cell cycle arrest and, ultimately, apoptosis.[4][5]
Paclitaxel: This taxane-based drug targets the microtubules within cancer cells. Paclitaxel stabilizes microtubules, preventing their normal dynamic assembly and disassembly.[6] This disruption of microtubule function leads to mitotic arrest and subsequent induction of apoptosis.[6]
Gefitinib and Erlotinib: These are tyrosine kinase inhibitors (TKIs) that specifically target the Epidermal Growth Factor Receptor (EGFR).[7] In NSCLC cells with activating EGFR mutations, these drugs block the downstream signaling pathways that promote cell proliferation and survival, thereby inducing apoptosis.[7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the compared standard-of-care treatments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducible research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 and PC9 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Drug Treatment: Cells were treated with various concentrations of this compound, cisplatin, paclitaxel, gefitinib, or erlotinib for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with the indicated concentrations of each compound for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension, followed by incubation for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.
Autophagy Detection (Western Blot for LC3)
-
Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer, and total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody against LC3, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to LC3-II was used as an indicator of autophagy induction.
References
- 1. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Benzofuran Derivative this compound Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Moracin N
Researchers, scientists, and drug development professionals must adhere to their institution's specific hazardous waste management protocols in conjunction with the procedures outlined below.
Immediate Safety and Handling Precautions
Prior to handling Moracin N, it is imperative to wear appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling chemical solids and solutions should be utilized.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Impervious laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. |
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Step-by-Step Disposal Protocol for this compound Waste
This protocol applies to pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, glassware).
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
-
Container Management:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the SAA is away from incompatible materials, such as strong oxidizing or reducing agents and strong acids or alkalis[1].
-
-
Disposal of Contaminated Labware:
-
Solid Waste: Items such as gloves, weigh boats, and pipette tips contaminated with this compound should be placed directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Glassware: Reusable glassware must be decontaminated. This involves a triple rinse with a suitable solvent (e.g., ethanol or acetone) capable of dissolving this compound. The first rinsate must be collected and disposed of as hazardous waste[2][3]. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but institutional guidelines should be followed.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash[2].
-
Experimental Workflow for Decontamination of Glassware
Caption: Workflow for the triple-rinse decontamination of glassware contaminated with this compound.
Logical Flow for this compound Waste Disposal
References
Essential Safety and Logistics for Handling Moracin N
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Moracin N, including operational and disposal plans. The following guidance is compiled from safety data sheets of structurally related compounds, Moracin M and Moracin O, in the absence of a specific safety data sheet for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or splashes.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | To avoid skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[2][3] |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | To be used when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline | Rationale |
| Safe Handling | Avoid inhalation, ingestion, and contact with eyes and skin.[1][2] Wash hands thoroughly after handling.[2] Use only in well-ventilated areas.[1] | To prevent accidental exposure and contamination. |
| Storage | Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1][2] Recommended storage at -20°C for powder or -80°C in solvent.[1] Protect from light.[4] | To ensure the stability and shelf-life of the compound. |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Scenario | Immediate Action |
| Spill | Avoid dust formation.[2] Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating the eyelids with fingers.[2] Remove contact lenses if present and easy to do. Seek medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Wash out the mouth with copious amounts of water. Seek medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
